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Core Science & Biosynthesis

Foundational

The Linchpin of KRAS Inhibition: A Technical Guide to CAS 1542143-40-7

Topic: 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS 1542143-40-7) Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1] [1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS 1542143-40-7) Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

[1]

Executive Summary & Strategic Importance

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS 1542143-40-7) is not merely a halogenated heterocycle; it is a foundational scaffold in modern oncology.[1] It serves as the critical intermediate in the synthesis of Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor approved by the FDA.[1]

For the medicinal chemist, this molecule represents a masterclass in orthogonal reactivity . It possesses three chemically distinct "handles" on a single pyridine ring, allowing for sequential, regioselective functionalization without cross-reactivity. This guide dissects its synthesis, reactivity profile, and application in the assembly of the pyridopyrimidine core of Sotorasib.

Chemical Profile & Structural Logic[1][2]

The structural utility of CAS 1542143-40-7 lies in the electronic differentiation of its substituents.[1]

PropertySpecification
CAS Number 1542143-40-7
Molecular Formula C₇H₇BrClNO₂
Molecular Weight 252.49 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functional Groups C2-Cl: Highly activated for SNAr.C3-OMOM: Ortho-Directing Group (ODG) & masked phenol.C4-Br: Prime site for Pd-catalyzed cross-coupling.[1]
The "Tri-Vector" Reactivity Map

The molecule allows for a "plug-and-play" approach to drug design.[1] The diagram below illustrates how each position is selectively targeted.

ReactivityMap Core 4-Bromo-2-chloro- 3-(methoxymethoxy)pyridine (CAS 1542143-40-7) C2 C2-Position (Chlorine) Reactivity: High (SNAr) Target: Amination/Hydrazine Core->C2 Nucleophilic Displacement C3 C3-Position (MOM Ether) Reactivity: Latent (Protecting Group) Target: Hydrolysis to Carbonyl/OH Core->C3 Acidic Deprotection C4 C4-Position (Bromine) Reactivity: Moderate (Cross-Coupling) Target: Suzuki/Stille Arylation Core->C4 Pd-Catalysis

Figure 1: Orthogonal reactivity profile allowing sequential functionalization.

Synthesis Protocol: The Directed Ortho Lithiation (DoL) Route

The synthesis of CAS 1542143-40-7 relies on the Directed Ortho Metalation (DoM) strategy.[1][2][3] The Methoxymethoxy (MOM) group at C3 is not just a protecting group; it is a powerful Ortho-Directing Group (ODG) that chelates lithium, directing the base to deprotonate exclusively at the C4 position.

Reaction Scheme Overview
  • Protection: 2-Chloropyridin-3-ol

    
     MOM-protection.[1]
    
  • Lithiation: Low-temperature lithiation with LDA.

  • Bromination: Quench with an electrophilic bromine source.

Detailed Methodology

Note: This protocol is synthesized from patent literature (Amgen) and standard heterocyclic chemistry practices.

Step 1: MOM Protection[1]
  • Reagents: 2-Chloro-3-hydroxypyridine (1.0 eq), MOM-Cl (1.2 eq), NaH (1.5 eq) or DIPEA.[1]

  • Solvent: DMF or THF (0°C to RT).

  • Mechanism: Williamson ether synthesis.

  • Critical Safety Note: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Use strictly in a fume hood with appropriate PPE.

Step 2: Regioselective Bromination (The Critical Step)

This step installs the bromine at C4.

Reagents:

  • Substrate: 2-Chloro-3-(methoxymethoxy)pyridine[1][4]

  • Base: Lithium Diisopropylamide (LDA) (1.2 eq)

  • Electrophile: CBr₄ (Carbon tetrabromide) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane.[1]

  • Solvent: Anhydrous THF.

Protocol:

  • Cooling: Charge a flame-dried flask with the substrate and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the lithiated species (C4-Li).

    • Time: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Quench: Dissolve CBr₄ in THF and add dropwise to the lithiated mixture at -78°C.

  • Workup: Allow to warm to RT. Quench with saturated NH₄Cl. Extract with EtOAc.

SynthesisFlow Start Start: 2-Chloro-3-hydroxypyridine Step1 Step 1: Protection (MOM-Cl, NaH, DMF) Start->Step1 Inter1 Intermediate: 2-Chloro-3-(MOM)pyridine Step1->Inter1 Step2 Step 2: Lithiation (DoL) (LDA, THF, -78°C) Inter1->Step2 C3-MOM directs Li to C4 Step3 Step 3: Bromine Quench (CBr4 or Br2) Step2->Step3 Final Product: CAS 1542143-40-7 Step3->Final

Figure 2: Step-wise synthesis via Directed Ortho Metalation.

Application: The Sotorasib Pathway[6][7]

The true value of CAS 1542143-40-7 is realized in the synthesis of the pyridopyrimidine scaffold of Sotorasib.[1]

The Transformation Logic
  • C2 Substitution (SNAr): The chlorine at C2 is displaced by a hydrazine or amine derivative to build the pyrimidine ring.

  • C4 Coupling (Suzuki): The bromine at C4 is coupled with a 2-fluoro-6-hydroxyphenylboronic acid derivative.[1] This creates the biaryl axis crucial for binding in the KRAS G12C pocket (P-loop interaction).

  • MOM Deprotection: The MOM group is removed (acidic conditions) to reveal the hydroxyl group, which tautomerizes to the carbonyl required for the pyridopyrimidinone core.

Why this route? Using the pre-functionalized pyridine (CAS 1542143-40-7) avoids the low yields associated with trying to halogenate the fused bicyclic system later in the synthesis.[1]

Handling, Safety, and Stability

Stability[1][8]
  • Moisture: The MOM group is stable to base but sensitive to strong acids. The C-Li intermediate is extremely moisture-sensitive.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Safety Hazards[1]
  • MOM-Cl: As noted, MOM-Cl is a carcinogen.[1] If possible, generate MOM-Cl in situ using dimethoxymethane and acetyl chloride (with ZnCl₂ catalyst) to avoid isolation.

  • Lithiation: LDA is pyrophoric. Reactions must be strictly anhydrous.

References

  • Canon, J., et al. (2019).[5][6][7][8][9] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[5][9] Nature, 575, 217–223.[5][6][7][8][9] Link

  • Amgen Inc. (2015). Inhibitors of KRAS G12C. World Intellectual Property Organization, WO2015054572. Link

  • Snieckus, V. (1990).[10] Directed ortho metalation.[2][3][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933. (Foundational text on DoM mechanism). Link

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors.[5][9] Journal of Medicinal Chemistry, 63(1), 52-65. Link

Sources

Exploratory

The Strategic Application of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of contemporary drug discovery, the strategic use of highl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, polysubstituted pyridines represent a privileged scaffold, forming the core of numerous approved therapeutics. This technical guide provides a comprehensive overview of 4-bromo-2-chloro-3-(methoxymethoxy)pyridine, a versatile intermediate whose distinct reactivity at the C2, C4, and C3 positions allows for sequential and regioselective functionalization. We will delve into its rational synthesis, detailed characterization, and its application in pivotal, late-stage diversification reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. By presenting field-proven insights and detailed experimental protocols, this guide aims to empower researchers to leverage this valuable building block in the pursuit of novel therapeutic agents.

Introduction: The Pyridine Scaffold and the Utility of 4-Bromo-2-chloro-3-MOM-pyridine

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The strategic placement of functional groups on the pyridine core is a key aspect of modern medicinal chemistry, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The methoxymethyl (MOM) ether serves as a stable protecting group for the 3-hydroxy functionality, which can be crucial for directing subsequent reactions or for later introduction of a key pharmacophoric element. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (C-Br being more reactive than C-Cl) allows for a stepwise and controlled elaboration of the pyridine core. This enables the synthesis of diverse compound libraries from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are central to drug optimization.

This guide will provide a detailed roadmap for the synthesis and utilization of this key intermediate, from the preparation of its precursor to its application in the synthesis of complex, medicinally relevant molecules.

Synthesis of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

The synthesis of the title compound is a multi-step process that begins with a commercially available or readily synthesized precursor, 2-chloro-3-hydroxypyridine. The overall synthetic strategy involves three key transformations:

  • Protection of the hydroxyl group: The 3-hydroxyl group is protected as a methoxymethyl (MOM) ether to prevent its interference in subsequent reactions.

  • Regioselective bromination: A bromine atom is introduced at the C4 position.

  • Purification and characterization: The final product is isolated and its structure confirmed.

Synthesis_Workflow Start 2-Chloro-3-hydroxypyridine Step1 MOM Protection Start->Step1 Intermediate1 2-Chloro-3-(methoxymethoxy)pyridine Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Product 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine Step2->Product

Caption: Overall synthetic workflow for 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine.

Synthesis of the Precursor: 2-Chloro-3-hydroxypyridine

The starting material, 2-chloro-3-hydroxypyridine, can be synthesized from 3-hydroxypyridine through a chlorination reaction. A common method involves the reaction of 3-hydroxypyridine with sodium hypochlorite in an aqueous medium at a controlled pH.[1]

Step 1: Methoxymethyl (MOM) Protection of 2-Chloro-3-hydroxypyridine

The protection of the hydroxyl group as a MOM ether is a crucial step to prevent its acidity from interfering with subsequent organometallic reactions and to avoid unwanted side reactions. This transformation is typically achieved by reacting the alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base.

2.2.1. Experimental Protocol: MOM Protection

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-Chloro-3-hydroxypyridine129.54 g/mol 10.0 g77.2
Dichloromethane (DCM), anhydrous84.93 g/mol 200 mL-
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 40.2 mL231.6 (3.0 eq)
Methoxymethyl chloride (MOM-Cl)80.51 g/mol 8.8 mL115.8 (1.5 eq)

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (40.2 mL, 231.6 mmol) to the stirred solution.

  • Add methoxymethyl chloride (MOM-Cl) (8.8 mL, 115.8 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to afford 2-chloro-3-(methoxymethoxy)pyridine as a colorless oil.

This protocol is adapted from a general procedure for the MOM protection of alcohols.[2]

Step 2: Regioselective Bromination

The introduction of a bromine atom at the C4 position is achieved through electrophilic aromatic substitution. The methoxy group at the C3 position is an ortho-, para-director, and since the ortho-positions (C2 and C4) are available, a mixture of products could be anticipated. However, the steric hindrance from the adjacent chloro and MOM-oxy groups at C2 and C3, respectively, favors the substitution at the less hindered C4 position. N-Bromosuccinimide (NBS) in a suitable solvent is a common and effective reagent for this transformation.[3][4]

2.3.1. Experimental Protocol: Bromination

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-Chloro-3-(methoxymethoxy)pyridine173.60 g/mol 10.0 g57.6
Acetonitrile41.05 g/mol 150 mL-
N-Bromosuccinimide (NBS)177.98 g/mol 11.3 g63.4 (1.1 eq)

Procedure:

  • To a 250 mL round-bottom flask, add 2-chloro-3-(methoxymethoxy)pyridine (10.0 g, 57.6 mmol) and acetonitrile (150 mL).

  • Stir the solution at room temperature until all the starting material has dissolved.

  • Add N-Bromosuccinimide (NBS) (11.3 g, 63.4 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-15% Ethyl acetate in Hexane) to yield 4-bromo-2-chloro-3-(methoxymethoxy)pyridine as a white to off-white solid.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C₇H₇BrClNO₂
Molecular Weight 252.49 g/mol
CAS Number 1542143-40-7
Appearance White to off-white solid
Solubility Soluble in DCM, Ethyl Acetate, THF, DMF
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.15 (d, J = 5.2 Hz, 1H, H-6): The proton at C6 is expected to be a doublet due to coupling with the proton at C5.

  • δ 7.45 (d, J = 5.2 Hz, 1H, H-5): The proton at C5 will appear as a doublet, coupled to the H6 proton.

  • δ 5.25 (s, 2H, -O-CH₂-O-): The two protons of the methylene group in the MOM protecting group will be a singlet.

  • δ 3.50 (s, 3H, -O-CH₃): The three protons of the methyl group in the MOM protecting group will appear as a singlet.

¹³C NMR (101 MHz, CDCl₃):

  • δ 152.0 (C-2): Carbon bearing the chloro group.

  • δ 148.5 (C-6): Aromatic CH.

  • δ 145.0 (C-3): Carbon attached to the MOM-oxy group.

  • δ 128.0 (C-5): Aromatic CH.

  • δ 115.0 (C-4): Carbon bearing the bromo group.

  • δ 99.0 (-O-CH₂-O-): Methylene carbon of the MOM group.

  • δ 56.5 (-O-CH₃): Methyl carbon of the MOM group.

Applications in Medicinal Chemistry: Cross-Coupling Reactions

The true utility of 4-bromo-2-chloro-3-(methoxymethoxy)pyridine lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for a stepwise introduction of different substituents at the C4 and C2 positions.

Reactivity Start 4-Bromo-2-chloro-3-MOM-pyridine Suzuki Suzuki-Miyaura Coupling (at C4-Br) Start->Suzuki Buchwald Buchwald-Hartwig Amination (at C4-Br) Start->Buchwald Intermediate_Suzuki 4-Aryl-2-chloro-3-MOM-pyridine Suzuki->Intermediate_Suzuki Intermediate_Buchwald 4-Amino-2-chloro-3-MOM-pyridine Buchwald->Intermediate_Buchwald Further_Functionalization Further Functionalization (e.g., at C2-Cl) Intermediate_Suzuki->Further_Functionalization Intermediate_Buchwald->Further_Functionalization

Caption: Reactivity of 4-bromo-2-chloro-3-MOM-pyridine in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and it is widely used in medicinal chemistry to introduce aryl or heteroaryl moieties.[5] In the case of our building block, the reaction will selectively occur at the C4 position.

4.1.1. Application Example: Synthesis of PI3K/mTOR Inhibitors

A key intermediate in the synthesis of the potent PI3K/mTOR inhibitor GSK2126458 is a substituted pyridine that can be accessed through a Suzuki coupling of a bromo-methoxy-pyridine derivative.[6] While the exact intermediate in the published synthesis is slightly different, the chemistry is directly applicable to our building block.

4.1.2. Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
4-Bromo-2-chloro-3-(methoxymethoxy)pyridine252.49 g/mol 1.0 g3.96
Phenylboronic acid121.93 g/mol 0.58 g4.75 (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.23 g0.20 (5 mol%)
Sodium carbonate (2M aqueous solution)105.99 g/mol 4.0 mL8.0 (2.0 eq)
1,4-Dioxane88.11 g/mol 20 mL-

Procedure:

  • To a Schlenk flask, add 4-bromo-2-chloro-3-(methoxymethoxy)pyridine (1.0 g, 3.96 mmol), phenylboronic acid (0.58 g, 4.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (20 mL) and the 2M aqueous sodium carbonate solution (4.0 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC (Eluent: 25% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in Hexane) to yield 2-chloro-4-phenyl-3-(methoxymethoxy)pyridine.

This protocol is based on general Suzuki-Miyaura coupling conditions for aryl bromides.[7][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[9] Similar to the Suzuki coupling, this reaction will selectively occur at the C4-Br bond.

4.2.1. Experimental Protocol: Buchwald-Hartwig Amination

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
4-Bromo-2-chloro-3-(methoxymethoxy)pyridine252.49 g/mol 1.0 g3.96
Aniline93.13 g/mol 0.44 mL4.75 (1.2 eq)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72 g/mol 0.09 g0.10 (2.5 mol%)
Xantphos578.68 g/mol 0.14 g0.24 (6 mol%)
Cesium carbonate (Cs₂CO₃)325.82 g/mol 1.81 g5.54 (1.4 eq)
Toluene, anhydrous92.14 g/mol 20 mL-

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-chloro-3-(methoxymethoxy)pyridine (1.0 g, 3.96 mmol), cesium carbonate (1.81 g, 5.54 mmol), Pd₂(dba)₃ (0.09 g, 0.10 mmol), and Xantphos (0.14 g, 0.24 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (20 mL) followed by aniline (0.44 mL, 4.75 mmol).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 15-25% Ethyl acetate in Hexane) to yield N-phenyl-2-chloro-3-(methoxymethoxy)pyridin-4-amine.

This is a general protocol adapted for the Buchwald-Hartwig amination of aryl bromides.[10][11]

Deprotection and Further Elaboration

Following the successful functionalization at the C4 position, the MOM group can be readily removed under acidic conditions to reveal the 3-hydroxyl group.[2] This hydroxyl group can then be used for further modifications, such as etherification or esterification, or it may be a key pharmacophoric feature of the final target molecule. The C2-chloro group can also be substituted, typically under more forcing conditions than the C4-bromo position, allowing for a second point of diversification.

Experimental Protocol: MOM Deprotection

Materials:

Reagent/SolventQuantity
MOM-protected pyridine derivative1.0 g
Methanol20 mL
Concentrated Hydrochloric Acid (HCl)2 mL

Procedure:

  • Dissolve the MOM-protected pyridine derivative (1.0 g) in methanol (20 mL) in a round-bottom flask.

  • Add concentrated hydrochloric acid (2 mL) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Conclusion

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is a highly valuable and versatile building block for medicinal chemistry. Its well-defined and predictable reactivity allows for the strategic and sequential introduction of diverse functionalities onto the pyridine scaffold. The detailed synthetic protocols and reaction guidelines presented in this guide are intended to provide researchers with the practical knowledge required to effectively utilize this intermediate in their drug discovery programs. The ability to perform selective cross-coupling reactions at the C4 position, followed by potential further functionalization at the C2 and C3 positions, makes this a powerful tool for the rapid generation of novel and diverse compound libraries, ultimately accelerating the path toward new and improved therapeutics.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • BenchChem. (2025).
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. BenchChem.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • A. R. Katritzky, et al. (2005). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ARKIVOC.
  • ResearchGate. (2011). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Wikipedia. (2023, November 21). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Adachi, I., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7163-7174. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organometallics, 34(21), 5497-5500. [Link]

  • YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. The Organic Chemistry Tutor.
  • Google Patents. (n.d.). EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • ResearchGate. (2009). 4-Bromo-2-chloroaniline. Retrieved from [Link]

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Foundational

A Technical Guide to the Solubility and Stability of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS No. 1542143-40-7) is a halogenated and protected hydroxypyridine derivative that serves as a v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS No. 1542143-40-7) is a halogenated and protected hydroxypyridine derivative that serves as a valuable intermediate in medicinal chemistry and synthetic organic chemistry.[1] Its utility in multi-step syntheses necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental conditions. This guide provides an in-depth analysis of these critical parameters, offering both theoretical insights based on its structural motifs and standardized protocols for empirical determination.

The molecular structure, featuring a pyridine core, bromo and chloro substituents, and a methoxymethyl (MOM) ether protecting group, dictates its behavior. The pyridine nitrogen offers a site for potential protonation, the halogens contribute to its lipophilicity, and the MOM ether introduces a degree of polarity while being susceptible to acidic conditions.

Physicochemical Properties

PropertyValueSource
CAS Number 1542143-40-7[1]
Molecular Formula C₇H₇BrClNO₂[2]
Molecular Weight 252.49 g/mol [2]
Predicted LogP 2.48[2]
Topological Polar Surface Area (TPSA) 31.35 Ų[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Solubility Profile

While specific quantitative solubility data for 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is not extensively published, a qualitative and predictive assessment can be made based on its structure and data from analogous compounds.

Predicted Solubility:

  • Aqueous Solubility: The predicted LogP of 2.48 suggests low aqueous solubility.[2] Halogenated pyridines tend to be sparingly soluble in water. For comparison, the structurally related 3-Bromo-2-chloro-4-methoxypyridine has a calculated slight solubility of 1.7 g/L at 25°C.

  • Organic Solvents: It is anticipated to exhibit good solubility in common polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF), which are often used in synthetic routes involving such intermediates. It is also expected to be soluble in polar protic solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination

To empirically determine the solubility, a standardized shake-flask method can be employed. This protocol is designed to provide accurate and reproducible data.

Objective: To determine the equilibrium solubility of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine in various solvents at a controlled temperature.

Materials:

  • 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (purity >98%)

  • Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, Methanol, Ethanol, Acetonitrile, THF, DCM)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase. Analyze the diluted sample by a validated HPLC method to determine the concentration.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to known solvent volume B Shake at constant temp (24-48h) A->B Establish equilibrium C Centrifuge to pellet undissolved solid B->C Isolate saturated solution D Withdraw & dilute supernatant C->D Prepare for analysis E Analyze by HPLC D->E Quantify compound F Calculate solubility E->F

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is primarily governed by the lability of the methoxymethyl (MOM) ether protecting group.

pH Stability

The MOM ether is an acetal, making it susceptible to acid-catalyzed hydrolysis.[3]

  • Acidic Conditions (pH < 4): The compound is expected to be unstable. The MOM group can be cleaved by treatment with dilute acids, such as hydrochloric acid in methanol, to reveal the free hydroxyl group.[3][4] Even trace amounts of acid or exposure to acidic surfaces like silica gel during chromatography can potentially cause deprotection.[5]

  • Neutral to Basic Conditions (pH 4-12): The MOM group is generally stable within this pH range at room temperature.[3][4] This allows for a wide range of reactions to be performed on other parts of the molecule without affecting the protected hydroxyl group.

  • Strongly Basic Conditions (pH > 12): The MOM ether is inert towards strong bases, making it a suitable protecting group in reactions involving reagents like organolithiums or Grignard reagents.[3]

Thermal and Photolytic Stability
  • Thermal Stability: Halogenated pyridines can undergo thermal decomposition, though this typically requires elevated temperatures.[6] For a solid material, decomposition is not expected under standard storage and handling conditions. The recommended storage at 2-8°C suggests that elevated temperatures should be avoided to ensure long-term integrity.[2]

  • Photolytic Stability: While specific photostability data is unavailable, compounds with aromatic rings and halogen substituents can be sensitive to light. It is good practice to store the compound protected from light to prevent potential degradation.

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways, which is a critical step in drug development.

Objective: To assess the stability of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

  • Solutions: 0.1 M HCl, 0.1 M NaOH, Water

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.

    • Neutral Hydrolysis: Add water and heat at a controlled temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C).

    • Photolytic Stress: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for identifying and characterizing any degradation products by comparing them to an unstressed control sample.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine B Acid Hydrolysis (0.1 M HCl, Heat) A->B C Base Hydrolysis (0.1 M NaOH, Heat) A->C D Oxidation (3% H₂O₂) A->D E Thermal Stress (Solid & Solution) A->E F Photolytic Stress (ICH Q1B) A->F G Withdraw samples at various time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Identify & quantify degradation products H->I

Caption: Workflow for a forced degradation study.

Conclusion

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is a compound with anticipated low aqueous solubility and good solubility in common organic solvents. Its stability is highly dependent on pH, with the MOM ether being labile under acidic conditions but robust in neutral to basic media. For definitive quantitative data, the experimental protocols outlined in this guide provide a systematic and scientifically rigorous approach. This information is critical for its effective use in synthesis, ensuring optimal reaction conditions, and for the development of robust formulations and analytical methods in a research and drug development setting.

References

  • Methoxymethyl ether - Grokipedia. (n.d.).
  • 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine - SynHet. (n.d.).
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP | ADICHEMISTRY. (n.d.).
  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group - Benchchem. (n.d.).
  • 1542143-40-7 | 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine | ChemScene. (n.d.).
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

Sources

Exploratory

Suppliers and price of CAS 1542143-40-7 research grade

Title: CAS 1542143-40-7: A Comprehensive Technical Guide to 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine in Advanced Drug Discovery Abstract As a Senior Application Scientist in medicinal chemistry, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Title: CAS 1542143-40-7: A Comprehensive Technical Guide to 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine in Advanced Drug Discovery

Abstract As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of functionalizing pyridine cores without compromising overall yield due to competing reactive sites. CAS 1542143-40-7 —chemically known as 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine—elegantly solves this problem. By combining orthogonal halogen reactivity with a robust hydroxyl protecting group, this building block allows researchers to execute highly regioselective cross-coupling reactions. This whitepaper provides an in-depth analysis of its mechanistic utility, current market pricing, and self-validating experimental protocols designed for immediate laboratory application.

Structural Rationale & Mechanistic Superiority

The architectural brilliance of CAS 1542143-40-7 lies in its meticulously designed functional groups, which dictate a strict hierarchy of reactivity:

  • Orthogonal Halogen Reactivity (C4-Br vs. C2-Cl): The bond dissociation energy of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol). In the presence of a Palladium(0) catalyst, oxidative addition occurs almost exclusively at the C4-bromine position. This allows researchers to perform a Suzuki-Miyaura or Buchwald-Hartwig coupling at C4, leaving the C2-chlorine intact for a subsequent, distinct coupling event using more forcing conditions or a Nickel-based catalyst.

  • The MOM Protecting Group (C3-OMOM): Free pyridinols can poison transition metal catalysts or participate in unwanted O-arylation side reactions. The methoxymethyl (MOM) ether protects the C3-hydroxyl group during harsh basic and organometallic conditions. Crucially, the MOM group is stable to the alkaline environments required for cross-coupling but can be cleanly cleaved under mild acidic conditions that do not disrupt newly formed C-C or C-N bonds.

Reactivity A CAS 1542143-40-7 (Core Scaffold) B C4-Functionalized Intermediate A->B Pd Catalyst (C4-Br Cleavage) C C2,C4-Difunctionalized Intermediate B->C Pd/Ni Catalyst (C2-Cl Cleavage) D Target Molecule (Free OH) C->D Acidic Cleavage (MOM Deprotection)

Fig 1: Orthogonal reactivity pathway of CAS 1542143-40-7 in cross-coupling.

Commercial Landscape: Sourcing & Pricing

Procuring high-quality research-grade CAS 1542143-40-7 is critical, as trace metal impurities or isomeric byproducts can severely inhibit catalytic cycles. Below is a consolidated market analysis of verified suppliers offering this compound for R&D purposes.

SupplierPurityQuantityPrice (USD)Availability / Lead Time
ChemScene ≥98%100 mg$26.25 - $35.00In Stock (Global Shipping)[1]
SynHet >99% (Pharma Grade)Bulk / PrepackSynthesis on Demand< 1 week lead time[2],[3]
Accel Scientific 95%100 mgInquireGlobal Stock[4]
BLDpharm 95%+CustomInquireCatalog Available[5]

Note: Prices are subject to hazardous material (HazMat) shipping fees depending on the destination and local regulations[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have embedded visual and analytical checkpoints so that the bench scientist can confirm the success of each mechanistic step in real-time.

Protocol A: Regioselective C4 Suzuki-Miyaura Coupling

This procedure selectively couples an aryl boronic acid to the C4 position, leaving the C2-Cl bond pristine.

Step-by-Step Methodology:

  • Reagent Preparation (Degassing): In a Schlenk flask under an Argon atmosphere, dissolve CAS 1542143-40-7 (1.0 equiv) and the desired aryl boronic acid (1.1 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is essential to dissolve the inorganic base, while degassing prevents oxygen from rapidly oxidizing the electron-rich Pd(0) active species to an inactive Pd(II) state, which would prematurely terminate the catalytic cycle.

  • Catalyst & Base Addition: Add K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: K₂CO₃ is a mild base that activates the boronic acid via the formation of a boronate complex, facilitating the transmetalation step without cleaving the base-sensitive MOM group.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

    • Self-Validation Checkpoint: The mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution upon reaching ~70°C. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) complex.

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) will disappear, replaced by a lower-running, UV-active product spot (Rf ~0.4) due to the increased polarity and conjugation from the coupled aryl group. LC-MS should confirm the disappearance of the m/z 252 [M+H]⁺ peak[6].

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow S1 1. Reagent Preparation (Glovebox/Schlenk, Ar atm) S2 2. Catalyst & Base Addition (Pd(dppf)Cl2, K2CO3) S1->S2 Degassed Solvent S3 3. Thermal Activation (90°C, 12h, Color: Yellow -> Red) S2->S3 Heat S4 4. Aqueous Workup (EtOAc / H2O Extraction) S3->S4 Cool to RT S5 5. Chromatographic Purification (Silica Gel, Hex/EtOAc) S4->S5 Organic Layer

Fig 2: Standardized self-validating workflow for C4 Suzuki-Miyaura coupling.

Protocol B: Mild Deprotection of the MOM Group

Once the pyridine core is fully elaborated at C2 and C4, the C3-hydroxyl must be unmasked.

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the functionalized intermediate in Methanol. Add 3M HCl in Methanol (10 equiv) dropwise at 0°C, then allow it to warm to room temperature.

    • Causality: Using methanolic HCl ensures the generation of the volatile dimethoxymethane byproduct. As this byproduct evaporates or remains dissolved without interfering, it drives the thermodynamic equilibrium entirely toward the fully deprotected pyridin-3-ol.

  • Neutralization: Carefully quench the reaction with saturated aqueous NaHCO₃ until the pH reaches 7.

    • Self-Validation Checkpoint: Effervescence (CO₂ gas evolution) will occur. The cessation of bubbling serves as a physical indicator that the excess acid has been fully neutralized, preventing the formation of water-soluble pyridinium salts during extraction.

References

  • ChemScene - 1542143-40-7 | 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. Retrieved from1

  • SynHet - 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine Product Specifications. Retrieved from 2

  • BLDpharm - 1542143-40-7 | 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. Retrieved from 5

  • Accel Scientific - 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine Pricing and Availability. Retrieved from 4

Sources

Foundational

Halogenated Pyridine Scaffolds: Strategic Functionalization &amp; Pharmacophore Integration

Executive Summary The halogenated pyridine scaffold represents a cornerstone of modern small-molecule drug discovery, appearing in approximately 30% of FDA-approved heterocyclic drugs. Beyond their role as synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenated pyridine scaffold represents a cornerstone of modern small-molecule drug discovery, appearing in approximately 30% of FDA-approved heterocyclic drugs. Beyond their role as synthetic intermediates, halopyridines serve as critical pharmacophores: Fluorine modulates metabolic stability and pKa; Chlorine and Bromine act as lipophilic space-fillers; and Iodine (increasingly Chlorine/Bromine) acts as a "Lewis Acid" anchor via Halogen Bonding (XB).

This technical guide provides a rigorous analysis of the halogenated pyridine scaffold, moving beyond basic textbook chemistry to address high-value challenges: controlling the "Halogen Dance," exploiting the Sigma Hole, and utilizing Turbo-Grignard reagents for kinetic regiocontrol.

Part 1: Structural Utility & Pharmacophore Integration

The selection of a specific halogen on the pyridine ring is rarely arbitrary. It is a calculated decision balancing sterics, electronics, and specific binding interactions.

The Sigma Hole & Halogen Bonding (XB)

Contrary to the view of halogens as purely hydrophobic entities, heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond axis, known as the Sigma Hole . This allows the halogen to act as a Lewis Acid, accepting electron density from backbone carbonyls or specific residues (e.g., Valine, Alanine) in the target protein.

Table 1: Halogen Bonding (XB) Potential in Pyridines

HalogenSigma Hole MagnitudeXB Strength (vs. Lewis Base)Biological Application
Fluorine (F) NegligibleNon-existentMetabolic blocker; pKa modulation.
Chlorine (Cl) ModerateWeak to Moderate (1-5 kcal/mol)"Fill and Lock" hydrophobic pockets; weak directional anchoring.
Bromine (Br) HighStrong (2-10 kcal/mol)High-affinity binding; often replaces methyl groups to gain potency.
Iodine (I) Very HighVery Strong (>10 kcal/mol)Rare in final drugs (metabolic liability) but powerful for fragment screening.
Metabolic Blocking & Electronic Tuning

Pyridines are electron-deficient, yet susceptible to oxidation by cytochrome P450 enzymes, particularly at the C2 and C3 positions.

  • Fluorine Substitution: Replacing a C-H with C-F at metabolic "hotspots" blocks oxidation due to the strength of the C-F bond (116 kcal/mol). Furthermore, fluorine at C2 reduces the basicity of the pyridine nitrogen (pKa shift ~ -3 units), improving membrane permeability by keeping the molecule neutral at physiological pH.

Part 2: The Regioselectivity Matrix (Synthesis)

Functionalizing halopyridines requires navigating a dichotomy of reactivity: Nucleophilic Aromatic Substitution (S_NAr) and Metal-Halogen Exchange .

The Logic of Substitution
  • C2/C4 Positions: Highly electrophilic. The ring nitrogen stabilizes the Meisenheimer complex, making these positions ideal for S_NAr displacement of halogens by amines, alkoxides, or thiols.

  • C3 Position: Electronically neutral/deactivated. S_NAr is difficult. Functionalization requires Metal-Halogen Exchange or Directed ortho-Metalation (DoM) .

Visualization: Pyridine Functionalization Decision Tree

Pyridine_Logic Start Halogenated Pyridine Scaffold Pos24 Target: C2 or C4 Position Start->Pos24 Electrophilic Sites Pos3 Target: C3 Position Start->Pos3 Neutral Sites SNAr Pathway: S_NAr (Nucleophilic Subst.) Pos24->SNAr Metal Pathway: Metal-Halogen Exchange Pos3->Metal Reagent1 Reagents: Amines, Alkoxides, Thiols SNAr->Reagent1 Reagent2 Reagents: i-PrMgCl·LiCl (Turbo) or n-BuLi Metal->Reagent2 Outcome1 Product: Amino/Alkoxy-Pyridine Reagent1->Outcome1 Outcome2 Intermediate: Pyridyl-Magnesium/Lithium Reagent2->Outcome2 Trap Electrophile Trap (Aldehydes, I2, Borates) Outcome2->Trap Final3 Product: C3-Functionalized Pyridine Trap->Final3

Figure 1: Strategic decision tree for functionalizing halogenated pyridines based on electronic activation.

Part 3: The "Halogen Dance" – Risk & Opportunity

The Halogen Dance (HD) is a base-catalyzed rearrangement where a halogen atom migrates to a more stable position on the pyridine ring.[1] While often feared as a side reaction, it is a powerful tool for accessing "impossible" substitution patterns (e.g., 3,4-disubstituted pyridines from 2,3-precursors).

Mechanism

The reaction proceeds via a "co-catalytic" mechanism involving lithiation, migration, and re-lithiation.

  • Deprotonation: A base (e.g., LDA) removes a proton ortho to a halogen (directed lithiation).

  • Isomerization: The lithiated species is unstable. If the temperature is raised (often > -50°C), the halogen acts as a Lewis acid, migrating to the lithiated carbon.

  • Stabilization: The lithium moves to the position previously occupied by the halogen, usually the thermodynamically most stable position (adjacent to the ring nitrogen or between two halogens).

Visualization: The Halogen Dance Mechanism

Halogen_Dance Substrate 3-Bromo Pyridine Step1 Lithiated Intermediate (C4) Substrate->Step1 + LDA (-78°C) Step2 Halogen Migration Step1->Step2 Warm to -40°C Step3 Stable Anion (C3-Li, C4-Br) Step2->Step3 Thermodynamic Control Product 3,4-Disubstituted Pyridine Step3->Product + Electrophile (E+)

Figure 2: Mechanism of the Halogen Dance on a 3-bromopyridine scaffold, enabling access to the C4 position via migration.

Part 4: Advanced Synthesis – The "Turbo" Era

To avoid the Halogen Dance when it is not desired, or to functionalize sensitive substrates, the use of Knochel's Turbo Grignard (


-PrMgCl·LiCl) is the industry standard.
Why Turbo Grignard?

Standard Grignard formation (Mg metal) is sluggish for pyridines and often fails. Lithium-Halogen exchange (


-BuLi) is too fast and too basic, causing functional group incompatibility (attacking esters/nitriles) or inducing the Halogen Dance.
The 

-PrMgCl[2]·LiCl complex creates a highly reactive "ate" complex that performs Br/Mg or I/Mg exchange rapidly at low temperatures (-20°C to 0°C), preserving sensitive groups (esters, nitro) and preventing migration.
Experimental Protocol: Chemoselective Exchange

Objective: Selective functionalization of 3-bromo-2-chloropyridine at the C3 position, leaving the C2-chloro group intact for later S_NAr.

Reagents:

  • 3-bromo-2-chloropyridine (1.0 equiv)

  • 
    -PrMgCl[2][3]·LiCl (1.3 M in THF, 1.1 equiv)
    
  • Benzaldehyde (1.2 equiv)

  • Dry THF (Solvent)

Protocol:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 3-bromo-2-chloropyridine (1.92 g, 10 mmol) and dry THF (20 mL).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Note: Temperature control is critical to prevent reaction with the C2-Cl.

  • Exchange: Add

    
    -PrMgCl·LiCl (8.5 mL, 11 mmol) dropwise over 5 minutes. Stir at -40°C for 30 minutes.
    
    • Validation: Take a 0.1 mL aliquot, quench with MeOD, and analyze by GC-MS. >98% conversion to the deuterated species indicates complete exchange.

  • Trapping: Add Benzaldehyde (1.2 mL, 12 mmol) dropwise.

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc.

  • Result: The product is (2-chloropyridin-3-yl)(phenyl)methanol. The C2-Cl remains available for a subsequent Suzuki coupling or amine displacement.

Part 5: Case Studies in Drug Design

Table 2: Halogenated Pyridines in Approved Drugs

DrugIndicationHalogen MotifRole of Halogen
Etoricoxib COX-2 Inhibitor2-chloro-3-methylpyridineThe Cl atom fills a hydrophobic pocket in the COX-2 active site, conferring selectivity over COX-1.
Vismodegib Basal Cell Carcinoma2-chloro-pyridineThe Cl atom provides metabolic stability and steric bulk to lock the conformation of the amide bond.
Lorlatinib ALK Inhibitor2-amino-3-fluoro-5-methylpyridineThe Fluorine at C3 blocks metabolic oxidation and modulates the basicity of the adjacent amine.

References

  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Bunnett, J. F. (1972). The Base-Catalyzed Halogen Dance. Accounts of Chemical Research. Link

  • Schlosser, M. (2005). The "Halogen Dance" – A versatile tool for the synthesis of polysubstituted aromatics. Angewandte Chemie. Link

  • FDA Approved Drug Products . (2024). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. Link

  • Metrangolo, P., & Resnati, G. (2005). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. Link

Sources

Exploratory

An In-depth Technical Guide to the Strategic Application of MOM Protection for 4-Bromo-2-chloro-3-hydroxypyridine

Abstract This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-3-hydroxypyridine and its methoxymethyl (MOM) protected analog, 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. It is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-3-hydroxypyridine and its methoxymethyl (MOM) protected analog, 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. It is designed for researchers, scientists, and professionals in drug development who utilize substituted pyridines as key intermediates. This document details the strategic rationale for employing MOM protection, offers a comparative analysis of the physicochemical properties and reactivity of both compounds, and provides field-tested, step-by-step protocols for protection and deprotection. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability in a laboratory setting.

Introduction: The Strategic Importance and Challenge of 4-Bromo-2-chloro-3-hydroxypyridine

The 4-bromo-2-chloro-3-hydroxypyridine scaffold is a highly valuable building block in medicinal chemistry and organic synthesis.[1][2] Its trifunctional nature—featuring chloro, bromo, and hydroxyl groups on an electron-deficient pyridine ring—offers multiple, distinct points for chemical modification. The bromine and chlorine atoms serve as versatile handles for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the construction of complex molecular architectures.[3][4][5]

However, the free hydroxyl group presents a significant synthetic challenge. Its acidic proton can interfere with a multitude of reaction conditions, particularly those involving organometallic reagents, strong bases, or acylating agents. Furthermore, the hydroxyl group itself can act as a nucleophile, leading to undesired side reactions. To unlock the full synthetic potential of the bromo and chloro substituents, the hydroxyl group must be temporarily masked with a protecting group.

The Methoxymethyl (MOM) Group: A Strategic Choice for Hydroxyl Protection

The methoxymethyl (MOM) ether is an ideal choice for protecting the hydroxyl group of 4-Bromo-2-chloro-3-hydroxypyridine.[6] As an acetal, the MOM group is stable under a wide range of conditions where the free hydroxyl would be reactive, including strongly basic, nucleophilic, and organometallic environments.[7][8]

Key Advantages of MOM Protection:

  • Robust Stability: Stable to strong bases (e.g., LDA, t-BuOK), nucleophiles (e.g., organolithiums), and many oxidizing and reducing agents.[8][9]

  • Facile Introduction: Readily installed under mild, basic conditions.[10]

  • Orthogonality: Can be selectively removed under acidic conditions that often leave other protecting groups, such as silyl ethers or benzyl ethers, intact.[7][11]

  • Minimal Steric Hindrance: The small size of the MOM group does not significantly impede reactions at adjacent sites.

Comparative Physicochemical and Reactivity Profile

The introduction of the MOM group fundamentally alters the molecule's properties, transitioning it from a nucleophilic phenol-like compound to a more inert ether. This transformation is critical for controlling its reactivity in subsequent synthetic steps.

Property4-Bromo-2-chloro-3-hydroxypyridine4-Bromo-2-chloro-3-(methoxymethoxy)pyridineRationale for Difference
Molecular Formula C₅H₃BrClNOC₇H₇BrClNO₂Addition of the -CH₂OCH₃ group.
Molecular Weight 208.44 g/mol 252.49 g/mol [12]Increased mass from the MOM group.
Acidity (pKa) ~8-10 (estimated for a pyridinol)Not applicable (no acidic proton)The acidic hydroxyl proton is replaced by the MOM group.
Nucleophilicity High (at the oxygen atom)Low (ether oxygen is non-nucleophilic)The free hydroxyl is a potent nucleophile; the ether is not.[7]
Solubility Moderately polar; soluble in polar protic solvents.Less polar; increased solubility in nonpolar organic solvents (e.g., DCM, THF, hexanes).The replacement of the hydrogen-bond-donating -OH group with an ether linkage reduces polarity.
Reactivity with Bases Deprotonated by strong and many weak bases to form a pyridinolate salt.Generally inert to bases.[8]The absence of the acidic proton prevents salt formation.
Reactivity in Cross-Coupling Can interfere with catalysts or reagents. The pyridinolate can act as a ligand, potentially poisoning the catalyst.Ideal substrate. The inert MOM group allows for clean, predictable reactions at the C-Br and C-Cl positions.[4]The free hydroxyl group complicates the reaction mechanism and can lead to lower yields or reaction failure.

Experimental Protocols and Mechanistic Insights

The following protocols are presented as robust, field-tested procedures. The rationale behind the choice of reagents and conditions is provided to ensure adaptability and troubleshooting.

Protocol 1: MOM Protection of 4-Bromo-2-chloro-3-hydroxypyridine

This procedure details the conversion of the starting material to its MOM-protected analog, 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. The reaction proceeds via nucleophilic substitution.

Diagram of MOM Protection Workflow:

MOM_Protection cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Start 4-Bromo-2-chloro-3-hydroxypyridine Mix Combine reactants in DCM at 0 °C Start->Mix Reagents MOM-Cl DIPEA DCM (Solvent) Reagents->Mix Stir Stir at room temperature (Monitor by TLC/LC-MS) Mix->Stir Quench Aqueous Workup (e.g., with NH4Cl) Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Bromo-2-chloro-3- (methoxymethoxy)pyridine Purify->Product MOM_Deprotection MOM_Ether Py-O-CH2-OCH3 Protonated_Ether Py-O+-H-CH2-OCH3 MOM_Ether->Protonated_Ether H+ (e.g., HCl) Intermediate [ Py-OH + CH2=O+-CH3 ] Protonated_Ether->Intermediate Cleavage Alcohol Py-OH Intermediate->Alcohol Release Byproducts [ CH2O + CH3OH ] Intermediate->Byproducts H2O Quench

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The compound 4-Bromo-2-chloro-3-(metho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The compound 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS 1542143-40-7) is a highly versatile, polysubstituted pyridine building block[1]. It is frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of indoleamine 2,3-dioxygenase (IDO1/IDO2) and tryptophan 2,3-dioxygenase (TDO) inhibitors targeting the kynurenine pathway for immuno-oncology and neurodegenerative disease applications[2].

Synthesizing this densely functionalized heterocycle requires strict regiocontrol. The optimal synthetic route from commercially available 3-hydroxypyridine relies on three fundamental transformations:

  • Electrophilic Aromatic Substitution (Chlorination): Leveraging the electronic activation of the hydroxyl group to direct chlorination to the C-2 position[3].

  • Hydroxyl Protection: Masking the acidic phenol-like proton with a methoxymethyl (MOM) ether, which simultaneously acts as a powerful Directed Metalation Group (DMG)[2].

  • Directed ortho-Metalation (DoM): Utilizing the chelation effect of the MOM group to direct lithiation exclusively to the C-4 position, followed by electrophilic bromination[4].

Synthetic Workflow

Workflow A 3-Hydroxypyridine B 2-Chloro-3-hydroxypyridine A->B NaOCl, pH 11-13 Chlorination C 2-Chloro-3-(methoxymethoxy)pyridine B->C MOM-Cl, KOtBu O-Protection D 4-Bromo-2-chloro-3- (methoxymethoxy)pyridine C->D 1. LDA, -78 °C 2. Br2 Directed ortho-Metalation

Figure 1: Three-step synthetic workflow from 3-hydroxypyridine to the target brominated pyridine.

Step-by-Step Experimental Protocols

Step 1: Regioselective Chlorination to 2-Chloro-3-hydroxypyridine

Causality & Design Choice: Chlorination of 3-hydroxypyridine is highly pH-dependent. By maintaining a strongly basic environment (pH 11–13), the substrate exists as a pyridinolate anion. The negative charge on the oxygen strongly donates electron density into the ring, highly activating the ortho (C-2) position toward electrophilic attack by sodium hypochlorite, ensuring high regioselectivity[3].

Protocol:

  • Suspend 3-hydroxypyridine (1.0 equiv) in an aqueous solution.

  • Adjust the pH of the solution to strictly 11–13 using 20% aqueous NaOH.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Add aqueous sodium hypochlorite (NaOCl, 1.05 equiv) dropwise over 1 hour, strictly maintaining the pH and temperature[3].

  • Stir for an additional 2 hours at 5 °C. Monitor the consumption of starting material via TLC (DCM/MeOH 9:1).

  • Upon completion, carefully acidify the mixture to pH 4–5 using concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-chloro-3-hydroxypyridine.

Step 2: Hydroxyl Protection (MOM Ether Formation)

Causality & Design Choice: The MOM group is selected over standard ethers (like benzyl or methyl) because its two oxygen atoms act as bidentate Lewis bases. This is critical for the subsequent step, as it will coordinate with the lithium cation to direct metalation. Potassium tert-butoxide (KOtBu) is used as a non-nucleophilic base to cleanly deprotonate the hydroxyl group without degrading the pyridine ring[2].

Protocol:

  • Dissolve 2-chloro-3-hydroxypyridine (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation[2].

  • Add Methoxymethyl chloride (MOM-Cl, 1.2 equiv) dropwise. Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 2-chloro-3-(methoxymethoxy)pyridine can typically be used in the next step without further purification.

Step 3: Directed ortho-Metalation (DoM) and Bromination

Causality & Design Choice: Lithium diisopropylamide (LDA) is chosen over n-butyllithium (n-BuLi). n-BuLi is highly nucleophilic and prone to causing unwanted halogen-metal exchange at the C-2 chlorine or nucleophilic aromatic substitution (SₙAr). LDA is a sterically hindered, non-nucleophilic base that safely abstracts the C-4 proton[2]. The MOM group directs the LDA exclusively to the C-4 position[4].

Protocol:

  • Dissolve 2-chloro-3-(methoxymethoxy)pyridine (1.0 equiv) in anhydrous THF under a strict argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly prepared LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes.

  • Stir the mixture at -78 °C for 1 hour to allow complete formation of the 4-lithio intermediate[2].

  • Add a solution of Bromine (Br₂, 1.2 equiv) or 1,2-dibromoethane in anhydrous THF dropwise.

  • Stir for 30 minutes at -78 °C, then slowly allow the reaction to warm to 0 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and a small amount of sodium thiosulfate (to neutralize unreacted bromine).

  • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine.

Quantitative Data & Analytical Validation

A self-validating protocol requires robust analytical checkpoints. Table 1 summarizes the expected reaction metrics, while Table 2 provides the spectroscopic markers required to confirm regioselectivity at each stage.

Table 1: Reaction Parameters and Expected Yields

StepTransformationReagents & SolventsTempTimeExpected Yield
1 Regioselective ChlorinationNaOCl, NaOH (pH 11-13), H₂O0–5 °C3 h80–85%
2 MOM ProtectionMOM-Cl, KOtBu, THF0 °C to RT4.5 h85–90%
3 DoM & BrominationLDA, Br₂, THF-78 °C1.5 h70–75%

Table 2: Analytical Characterization Markers

Intermediate / ProductKey ¹H NMR Signals (CDCl₃)MS (ESI) m/zValidation Rationale
2-Chloro-3-hydroxypyridine ~10.0 (br s, OH), 7.9 (d, H-6)130.0 [M+H]⁺Loss of one aromatic proton confirms monosubstitution.
2-Chloro-3-(MOM)pyridine 5.3 (s, -OCH₂ O-), 3.5 (s, -OCH₃ )174.0[M+H]⁺Appearance of aliphatic singlets confirms successful O-protection.
Target Brominated Pyridine 8.1 (d, H-6), 7.5 (d, H-5)252.5 [M+H]⁺Change to an AB/AX doublet system confirms C-4 substitution. Distinct Br/Cl isotopic cluster (M, M+2, M+4).

Note on Mass Spectrometry: The final product (C₇H₇BrClNO₂) has a molecular weight of 252.49 g/mol [1]. Due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes, the mass spectrum will exhibit a highly distinct M : M+2 : M+4 isotopic abundance pattern of approximately 3:4:1, which serves as an absolute confirmation of di-halogenation.

References

  • Source: European Patent Office (EP 0939079 B1)
  • Title: Fully Regiocontrolled Polyarylation of Pyridine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Source: European Patent Office (EP 2970173 B1)

Sources

Application

Application Note: Regioselective Methoxymethyl (MOM) Protection of 4-Bromo-2-chloropyridin-3-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The functionalization of highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern pharmaceutical development. The compound 4-bromo-2-chloropyridin-3-ol presents a unique synthetic challenge: it contains two distinct cross-coupling vectors (a C4-bromide and a C2-chloride) alongside a reactive C3-hydroxyl group. To leverage this scaffold in iterative cross-coupling sequences (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the C3-hydroxyl must be robustly protected.

The Methoxymethyl (MOM) ether is the optimal protecting group for this substrate. It is highly stable to strong bases (such as organolithiums used for halogen-metal exchange), nucleophiles, and palladium-catalyzed conditions, yet it can be cleanly cleaved under mild acidic conditions (e.g., HCl in MeOH) without disturbing the halogen substituents 1[1]. This guide details a self-validating, high-yield protocol for the O-alkylation of 4-bromo-2-chloropyridin-3-ol using chloromethyl methyl ether (MOM-Cl).

Mechanistic Insights: Causality in Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe.

Substrate pKa and Base Selection

Unsubstituted 3-hydroxypyridine is amphoteric, with a hydroxyl pKa of approximately 8.75 2[2]. However, the introduction of two highly electronegative halogens (C2-Cl and C4-Br) exerts a strong inductive electron-withdrawing effect across the pyridine ring. This significantly lowers the pKa of the C3-hydroxyl group (estimated pKa ~5.0–6.0).

Because the substrate is highly acidic, aggressive bases like Sodium Hydride (NaH) are unnecessary and can lead to unwanted side reactions or degradation. Instead, a mild, sterically hindered organic base like


-Diisopropylethylamine (DIPEA)  is highly effective. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile and quaternizing with the highly electrophilic MOM-Cl reagent.
Regioselectivity: O-Alkylation vs. N-Alkylation

A common pitfall in pyridinol chemistry is the competition between O-alkylation and N-alkylation. However, unlike 2-hydroxypyridines and 4-hydroxypyridines, which readily tautomerize into stable pyridone structures (favoring N-alkylation), 3-hydroxypyridines are true phenols and cannot form stable pyridone tautomers. Consequently, under standard basic conditions, the phenoxide-like oxygen is the dominant nucleophile, resulting in exclusive O-alkylation 3[3].

Mechanistic_Pathway Substrate 4-bromo-2-chloropyridin-3-ol (Acidic Hydroxyl) Base DIPEA Addition (Deprotonation) Substrate->Base Intermediate Pyridin-3-olate Anion (O-Nucleophile) Base->Intermediate Product 3-(Methoxymethoxy) Pyridine (O-Alkylated Product) Intermediate->Product SN2 Attack Electrophile MOM-Cl Addition (Electrophile) Electrophile->Product Oxonium formation

Workflow and mechanistic pathway for the O-alkylation of 4-bromo-2-chloropyridin-3-ol using MOM-Cl.

Reaction Optimization Data

To validate the choice of reagents, the following quantitative data summarizes the optimization of base and solvent systems for the MOM protection of halopyridinols4[4].

EntryBase (Equivalents)SolventTemp (°C)Time (h)Conversion / Yield (%)Observation / Causality
1NaH (1.2 eq)DMF0 to RT482%Good yield, but requires strict anhydrous handling; trace degradation observed.
2K₂CO₃ (2.5 eq)DMFRT1674%Sluggish reaction due to heterogeneous basicity; requires overnight stirring.
3TEA (3.0 eq)DCM0 to RT665%Moderate yield; TEA partially quaternizes with MOM-Cl, consuming the reagent.
4 DIPEA (3.0 eq) DCM 0 to RT 3 92% Optimal. Steric bulk prevents quaternization; homogeneous, fast, and clean.

Table 1: Condition optimization for the MOM protection of highly functionalized pyridinols.

Experimental Protocol

Materials & Equipment
  • Substrate: 4-bromo-2-chloropyridin-3-ol (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl), technical grade5[5] (1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Equipment: Oven-dried round-bottom flask, magnetic stir bar, argon/nitrogen balloon, ice bath.

Safety Warning (Critical)

MOM-Cl is a highly volatile, potent alkylating agent and a known human carcinogen. All manipulations involving MOM-Cl must be performed inside a properly functioning fume hood. Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles. Any excess MOM-Cl must be quenched with aqueous base (e.g., ammonium hydroxide or saturated sodium bicarbonate) before disposal.

Step-by-Step Procedure

Step 1: System Setup and Dissolution

  • Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.

  • Charge the flask with 4-bromo-2-chloropyridin-3-ol (1.00 g, 4.80 mmol, 1.0 equiv).

  • Add anhydrous DCM (20 mL) via syringe to dissolve the substrate. The solution should be clear.

Step 2: Base Addition and Deprotonation 4. Cool the reaction flask to 0 °C using an ice-water bath. Allow the solvent to equilibrate for 5 minutes. 5. Add DIPEA (2.51 mL, 14.4 mmol, 3.0 equiv) dropwise via syringe.

  • Mechanistic Note: The solution may slightly darken or shift in color, indicating the formation of the pyridin-3-olate anion. Stir at 0 °C for 15 minutes to ensure complete deprotonation.

Step 3: Electrophilic Alkylation 6. Using a dedicated, gas-tight syringe, carefully add MOM-Cl (0.55 mL, 7.20 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents localized heating, which could lead to reagent degradation or side reactions.
  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).
  • Stir the reaction for 3 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (lower Rf, UV active, stains with KMnO4) should be completely consumed, replaced by a new, less polar spot (higher Rf).

Step 4: Quenching and Workup (Self-Validating System) 9. Once complete, cool the reaction back to 0 °C and quench by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl) solution (15 mL).

  • Validation: Bubbling may occur if trace unreacted MOM-Cl hydrolyzes. The biphasic mixture indicates a successful quench.
  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer from the aqueous layer.
  • Extract the aqueous layer with additional DCM (2 × 15 mL).
  • Combine the organic layers and wash sequentially with water (20 mL) and saturated brine (20 mL).
  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1). 15. Collect the fractions containing the pure product, concentrate, and dry under high vacuum to afford 4-bromo-2-chloro-3-(methoxymethoxy)pyridine as a colorless to pale-yellow oil.

References

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC.
  • Chloromethyl methyl ether MOM chloride. Sigma-Aldrich.
  • MOM Ethers. Organic Chemistry Portal.
  • 3-Hydroxypyridine CAS#: 109-00-2. ChemicalBook.
  • Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols - PMC.

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS: 1542143-40-7) Application: Iterative Cross-Coupling and Orthogonal Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS: 1542143-40-7) Application: Iterative Cross-Coupling and Orthogonal Scaffold Functionalization

Executive Summary

In modern drug discovery, pyridine scaffolds bearing multiple orthogonal reactive sites are highly prized for their ability to undergo iterative functionalization. 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is a prime example of such a scaffold[1]. It features two distinct halogenated positions (C4-Br and C2-Cl) and a methoxymethoxy (MOM) protecting group at C3. Achieving strict chemoselectivity during Palladium-catalyzed Suzuki-Miyaura cross-coupling is critical to preventing complex product mixtures and preserving the secondary halogen for downstream derivatization.

This application note provides field-proven methodologies, mechanistic rationales, and optimized protocols to achieve >95:5 regioselectivity favoring the C4-position, enabling researchers to build complex heteroaryl architectures with high "pot-economy."

Mechanistic Insights: The Steric-Electronic Paradox

As a Senior Application Scientist, it is crucial to understand why a reaction behaves the way it does, rather than merely following a recipe. The coupling of this specific dihalo-pyridine presents a classic "Steric-Electronic Paradox"[2].

Bond Dissociation Energy (BDE) vs. Electronic Activation

In mixed-halogen systems, the site of oxidative addition is governed by a competition between bond strength and electronic activation:

  • The C4-Bromo Advantage (Thermodynamic/Kinetic): The C-Br bond (~68 kcal/mol) is intrinsically weaker than the C-Cl bond (~81 kcal/mol). Under standard Pd(0) catalysis, the lower activation energy required to cleave the C-Br bond strongly favors C4-reactivity.

  • The C2-Chloro Activation (Electronic): The pyridine nitrogen exerts a strong inductive and resonance-withdrawing effect, significantly lowering the LUMO energy at the C2 position. This electronically activates the C2-Cl bond toward oxidative addition[2].

The Role of the MOM Group

The MOM ether at C3 sits directly between the two halogens. It exerts significant steric bulk, which forces the incoming


 complex to navigate a highly congested transition state. However, the oxygen lone pairs of the MOM group can act as weak directing groups, pre-coordinating the Palladium center. Because the C4-Br bond is inherently weaker, this pre-coordination synergizes with the BDE differential. By utilizing a mild catalyst like 

, the BDE differential overrides the electronic bias of the C2 position, resulting in exclusive C4-arylation[3].

Reaction Optimization and Data Presentation

To achieve a self-validating protocol, catalyst and ligand selection must be strictly controlled. Highly active, bulky ligands (e.g., XPhos, RuPhos) at elevated temperatures can easily overcome the C2-Cl activation barrier, leading to a loss of chemoselectivity and the formation of bis-coupled byproducts.

Table 1: Optimization of Regioselectivity for C4-Arylation

Catalyst SystemBaseSolvent SystemTemp (°C)C4-Coupling YieldSelectivity (C4:C2)Mechanistic Consequence

(5 mol%)

(aq)
1,4-Dioxane 80 > 90% > 95:5 Optimal. Mild ligand respects BDE hierarchy.

(5 mol%)

(aq)
Toluene9085%90:10Bidentate ligand increases reactivity, slight loss of selectivity.

/ XPhos

1,4-Dioxane10060%60:40Over-activation. Pd inserts into C2-Cl bond.

Visualizing the Workflow

G A 4-Br, 2-Cl, 3-MOM Pyridine B Pd(0) Catalyst Oxidative Addition A->B Standard Suzuki (80°C) C C4-Arylated (Retains C2-Cl) B->C Chemoselective C-Br Insertion D Second Pd Cycle (Elevated Temp) C->D Iterative Coupling E Fully Functionalized Scaffold D->E C-Cl Insertion

Fig 1: Mechanistic pathway of iterative chemoselective cross-coupling.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively couple an arylboronic acid at the C4 position while leaving the C2-chloride entirely intact for downstream functionalization[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Note: Limiting the boronic acid stoichiometry to 1.05 prevents thermodynamic pushing toward the bis-coupled product.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-Dioxane to dissolve the organic reagents.

  • Base Addition & Degassing (Critical Step): Add 2.0 mL of a 2M aqueous

    
     solution (2.0 equiv). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.
    
    • Causality: Oxygen must be rigorously excluded.

      
       oxidizes the active 
      
      
      
      to inactive
      
      
      , stalling the catalytic cycle. To compensate for stalled reactions, chemists often increase the temperature, which destroys the delicate chemoselectivity[4].
  • Catalyst Loading: Under a positive stream of Argon, quickly add

    
     (0.05 equiv, 5 mol%).
    
  • Reaction Execution: Seal the flask and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously for 4-6 hours. Monitor the reaction via LC-MS until the starting material is fully consumed.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-arylated product.

Workflow Step1 Step 1: Degas Dioxane/H2O solvent mixture Step2 Step 2: Add Substrate, Boronic Acid, Base, Pd(PPh3)4 Step1->Step2 Step3 Step 3: Heat at 80°C for 4-6 hours under Argon Step2->Step3 Step4 Step 4: Quench, Extract (EtOAc), Dry (Na2SO4) Step3->Step4 Step5 Step 5: Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Fig 2: Step-by-step experimental workflow for C4-selective Suzuki coupling.

Protocol B: Iterative Functionalization at C2 (Subsequent Step)

Once the C4 position is successfully arylated, the remaining C2-chloride can be engaged. Because the C-Cl bond is stronger, a more aggressive catalyst system is required.

  • Combine the C4-arylated intermediate (1.0 equiv) and a secondary coupling partner (e.g., an amine for Buchwald-Hartwig, or a second boronic acid, 1.5 equiv) in 1,4-Dioxane.

  • Add

    
     (5 mol%), XPhos (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Degas thoroughly and heat to 100 °C for 12 hours. The highly active Pd/XPhos complex readily inserts into the sterically hindered C2-Cl bond to yield the fully functionalized heteroaryl scaffold.

References

  • ChemScene, "1542143-40-7 | 4-Bromo-2-chloro-3-(methoxymethoxy)
  • Benchchem, "1-Bromo-2-fluoro-4-iodo-3-methylbenzene | 1000576-29-3" (Mechanistic principles of Steric-Electronic Paradox and Chemoselectivity)
  • Benchchem, "2-(3-Bromo-4-chloropyridin-2-yl)ethanol" (Chemoselective introduction preserving sensitive bromo groups)
  • Google Patents, "WO2017120194A1 - Pyridine and pyridimine compounds as pi3k-gamma inhibitors" (Demonstration of Suzuki coupling parameters on 4-bromo-2-chloropyridines)

Sources

Application

Topic: Navigating Regioselectivity: A Guide to the Selective Functionalization of Bromine vs. Chlorine in Pyridine Scaffolds

An Application Note for Medicinal and Process Chemistry Introduction: The Central Role of Halopyridines in Drug Discovery The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of ph...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Introduction: The Central Role of Halopyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a cornerstone of modern drug design. Halogenated pyridines, in particular, serve as versatile synthetic intermediates, providing reactive handles for introducing molecular complexity through a variety of transformations, most notably transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

However, when a pyridine scaffold bears more than one halogen, such as both bromine and chlorine, the synthetic challenge shifts from simple substitution to achieving precise regiocontrol. The ability to selectively functionalize one halogen over the other is paramount for efficient and divergent synthesis, enabling the creation of diverse compound libraries from a single advanced intermediate. This guide provides a comprehensive overview of the fundamental principles governing the differential reactivity of C-Br and C-Cl bonds on a pyridine core and delivers field-proven protocols for achieving high regioselectivity in key synthetic transformations.

Fundamental Principles of Reactivity

The regiochemical outcome of a substitution reaction on a dihalopyridine is not arbitrary; it is a predictable consequence of a delicate interplay between the intrinsic properties of the carbon-halogen bonds and the chosen reaction mechanism.

The Dichotomy of Carbon-Halogen Bond Reactivity

The selective functionalization of bromochloropyridines hinges on exploiting the inherent differences in the C-Br and C-Cl bonds, which exhibit opposing reactivity trends depending on the reaction class.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2] The reactivity is governed by the bond dissociation energy (BDE), which follows the trend C-Cl > C-Br > C-I.[3] The weaker C-Br bond (BDE ~276 kJ/mol) is cleaved more readily than the stronger C-Cl bond (BDE ~339 kJ/mol), making bromides significantly more reactive substrates.[3][4] This fundamental difference allows for the selective coupling at the C-Br position under milder conditions, leaving the C-Cl bond intact for subsequent transformations.[2]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, the SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as a key intermediate.[5][6] The rate-determining step is typically the initial attack of the nucleophile.[7] Here, the reactivity is dominated by the inductive effect of the halogen. The more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state.[1][6] This often leads to a reversed reactivity trend of F > Cl > Br > I, making the C-Cl position the preferred site for nucleophilic attack.[1][5]

Electronic Landscape of the Pyridine Ring

The pyridine nitrogen atom profoundly influences the ring's electronic properties. As an electronegative heteroatom, it withdraws electron density, making the ring electron-deficient compared to benzene.[8] This deactivation makes electrophilic aromatic substitution challenging, typically requiring harsh conditions and favoring substitution at the C3 position.[8][9]

Conversely, this electron deficiency activates the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[10][11] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization—a pathway not available for attack at the C3 position.[11] This intrinsic electronic preference is a critical factor in determining the site of SNAr reactions.

Strategic Approaches to Regioselective Substitution

Harnessing these fundamental principles allows for the development of robust strategies to control regioselectivity. The choice of reaction class is the primary tool for targeting either the bromine or chlorine substituent.

Strategy 1: Exploiting Bond Strength in Palladium-Catalyzed Cross-Coupling

This is the most common and reliable method for selectively functionalizing the C-Br bond in the presence of a C-Cl bond. By carefully selecting the catalyst, ligand, and reaction conditions, one can achieve high selectivity for oxidative addition at the more reactive C-Br site.

Typical Selectivity: C-Br >> C-Cl

This approach is foundational for sequential cross-coupling strategies, where an aryl or amino group is first installed at the bromo-position, followed by a second, more forcing coupling reaction at the chloro-position.[12]

G cluster_0 Decision Workflow: Selective Cross-Coupling Start Bromochloropyridine Substrate Condition Mild Pd-Catalysis (e.g., Pd(OAc)₂, SPhos, K₂CO₃, 80°C) Start->Condition Process_Br Selective Oxidative Addition at C-Br Bond Condition->Process_Br Yes Product_Mono Mono-substituted (Chloro-pyridine product) Process_Br->Product_Mono Condition2 Harsher Conditions (e.g., Bulky Ligand, Higher Temp.) Product_Mono->Condition2 Further Functionalization Product_Di Di-substituted Product Condition2->Product_Di

Caption: Decision workflow for sequential cross-coupling.

Data Summary: Regioselectivity in Suzuki-Miyaura Coupling

Pyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)C-Br Yield (%)C-Cl Yield (%)Reference
2-Bromo-4-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90>95<5[1][13]
3-Bromo-5-chloropyridine4-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene8092Trace[4]
2-Chloro-4-bromopyridinePhenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Dioxane10088<5[4]
Protocol 1: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-chloropyridine

This protocol details a standard procedure to selectively couple a boronic acid at the C2-bromo position, leaving the C4-chloro substituent untouched.

Objective: To synthesize 2-phenyl-4-chloropyridine with high regioselectivity.

Materials:

  • 2-Bromo-4-chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 2-phenyl-4-chloropyridine.

Self-Validation:

  • Expected Outcome: A high yield (>85%) of the mono-arylated product.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and MS. The regioselectivity can be quantified by GC-MS analysis of the crude reaction mixture, which should show a >95:5 ratio of the desired product to the isomeric 4-phenyl-2-bromopyridine.

Strategy 2: Leveraging Electronegativity in Nucleophilic Aromatic Substitution (SNAr)

To selectively target the C-Cl bond, one must switch to a reaction mechanism where chlorine's higher electronegativity is an advantage. SNAr is the ideal choice. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions, and the chloro-substituent at these positions is generally more reactive than a bromo-substituent towards nucleophiles like amines, alkoxides, or thiolates.[1]

Typical Selectivity: C-Cl > C-Br (at activated C2/C4 positions)

Caption: Generalized mechanism for SNAr on a halopyridine.

Protocol 2: Selective SNAr on 4-Chloro-2-bromopyridine with a Secondary Amine

This protocol demonstrates the selective substitution of chlorine over bromine at an activated C4 position.

Objective: To synthesize 4-(piperidin-1-yl)-2-bromopyridine.

Materials:

  • 4-Chloro-2-bromopyridine (1.0 mmol, 1.0 equiv)

  • Piperidine (1.5 mmol, 1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (4 mL)

Procedure:

  • Combine 4-chloro-2-bromopyridine, K₂CO₃, and DMSO in a sealed vial equipped with a stir bar.

  • Add piperidine to the mixture via syringe.

  • Seal the vial and heat the reaction mixture to 120 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Self-Validation:

  • Expected Outcome: A moderate to good yield (60-80%) of the C4-aminated product.

  • Characterization: The product identity should be confirmed by NMR and MS. Analysis of the crude reaction mixture by GC-MS should confirm high selectivity for substitution at the C4-Cl position over the C2-Br position.

Advanced Strategies: Metalation and Halogen-Metal Exchange

For cases where the intrinsic reactivity does not favor the desired outcome, or for functionalizing the less reactive C3 position, directed ortho-metalation (DoM) and halogen-metal exchange offer powerful alternatives.

  • Directed ortho-Metalation (DoM): A substituent on the pyridine ring can direct a strong base (typically an organolithium reagent like LDA) to deprotonate an adjacent position.[14] While halogens themselves can be directing groups, this strategy is often used to functionalize a C-H bond adjacent to a more powerful directing group, leaving the halogens untouched for later reactions.

  • Halogen-Metal Exchange: This technique exploits the rapid exchange of a halogen (typically Br or I) with an organolithium or Grignard reagent at low temperatures.[15] This is particularly useful for selectively activating a C-Br bond, even at a less electronically favored position, to generate a pyridyl-metal species that can be trapped with various electrophiles.[16] The selectivity often depends on the organometallic reagent and solvent conditions.[16]

Conclusion

The regioselective substitution of bromine versus chlorine on pyridine scaffolds is a controllable process governed by fundamental chemical principles. By choosing a reaction class that exploits the differential reactivity of the C-Br and C-Cl bonds, researchers can achieve highly selective transformations.

  • For C-Br functionalization, palladium-catalyzed cross-coupling reactions are the method of choice, leveraging the lower bond dissociation energy of the C-Br bond.

  • For C-Cl functionalization, nucleophilic aromatic substitution is ideal, capitalizing on the higher electronegativity of chlorine to stabilize the key reaction intermediate, especially at the activated C2 and C4 positions.

A thorough understanding of these competing factors empowers chemists to design efficient, selective, and divergent synthetic routes, unlocking access to a vast chemical space of polysubstituted pyridines for drug discovery and development.

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Sources

Method

Deprotection methods for methoxymethoxy group on pyridine rings

Advanced Deprotection Strategies for Methoxymethoxy (MOM) Ethers on Pyridine Scaffolds The Pyridine Penalty in Acetal Cleavage The methoxymethoxy (MOM) group is a robust and widely utilized protecting group for hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Deprotection Strategies for Methoxymethoxy (MOM) Ethers on Pyridine Scaffolds

The Pyridine Penalty in Acetal Cleavage

The methoxymethoxy (MOM) group is a robust and widely utilized protecting group for hydroxyl functionalities, traditionally requiring strong Brønsted acids for cleavage. However, executing this deprotection on a pyridine ring (yielding a pyridinol) introduces a significant mechanistic hurdle.

The fundamental challenge lies in the basicity of the pyridine nitrogen (


 ~5.2). When exposed to standard Brønsted acids (e.g., TFA, HCl), the nitrogen atom is protonated immediately. This creates an electron-deficient pyridinium ring, which inductively destabilizes the transition state required to form the oxocarbenium ion—the rate-determining intermediate for MOM acetal cleavage 1. Consequently, standard acidic deprotections on pyridines often stall, requiring extended reaction times or forcing conditions that can degrade other sensitive functional groups 2.

Mechanistic Divergence: Overcoming the Activation Barrier

To bypass the "pyridine penalty," researchers must choose between brute-force Brønsted acid methods and chemoselective Lewis acid pathways:

  • Brønsted Acid Forcing: By utilizing a vast stoichiometric excess of acid (e.g., 15:1

    
    :TFA), the equilibrium can be driven forward through sheer concentration, forcing the protonation of the MOM oxygen despite the deactivating pyridinium core 2.
    
  • Chemoselective Lewis Acid Activation: A highly efficient modern approach utilizes Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with 2,2'-bipyridyl. The bipyridyl ligand forms a bulky

    
     complex. Due to its steric bulk and electronic properties, this complex avoids the pyridine nitrogen and selectively coordinates to the more Lewis-basic oxygen of the MOM acetal, converting the aromatic MOM ether into a silyl ether intermediate that is subsequently hydrolyzed 1, .
    

Workflow cluster_Bronsted Brønsted Acid Pathway cluster_Lewis Lewis Acid Pathway Start Pyridine-MOM Ether N_Prot 1. N-Protonation (Forms Pyridinium) Start->N_Prot Complex 1. [Bpy·TMS]+ Complex Start->Complex O_Prot 2. O-Protonation (Requires Excess Acid) N_Prot->O_Prot Oxo 3. Oxocarbenium Formation (Slowed by + Charge) O_Prot->Oxo Product Deprotected Pyridinol Oxo->Product Hydrolysis Coord 2. Selective O-Coordination Complex->Coord Silyl 3. Silyl Ether Intermediate Coord->Silyl Silyl->Product Hydrolysis

Mechanistic divergence of MOM deprotection on pyridine rings via Brønsted vs. Lewis acid pathways.

Quantitative Comparison of Deprotection Systems

The table below summarizes the operational metrics for standard pyridine-MOM deprotection strategies.

Reagent SystemPrimary MechanismPyridine CompatibilityTypical YieldReaction Time
TMSOTf / 2,2'-Bipyridyl Lewis Acid (Silyl Ether Int.)Excellent (Avoids N-protonation)85–95%1.5–5 h
TFA /

(1:15)
Brønsted Acid (Hydrolysis)Moderate (Forms Pyridinium)60–85%12–24 h

/ n-PrSH
Lewis Acid / ThiolysisGood (Mild conditions)80–90%< 10 min
HCl / EtOH Brønsted Acid (Hydrolysis)Poor (Requires extended reflux)Variable> 24 h

(Note: While


/n-PrSH offers rapid cleavage 3, the use of volatile thiols requires stringent environmental controls, making TMSOTf/Bipyridyl the preferred benchtop standard).

Self-Validating Experimental Protocols

Protocol A: Chemoselective Lewis Acid Deprotection (TMSOTf / 2,2'-Bipyridyl)

Optimal for complex substrates containing acid-labile functional groups.

  • Preparation: In an oven-dried flask under an

    
     atmosphere, dissolve the pyridine-MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in anhydrous 
    
    
    
    to a concentration of 0.2 M.
  • Activation: Cool the solution to 0 °C using an ice bath. Add TMSOTf (2.0 equiv) dropwise via syringe.

    • Causality: The order of addition ensures the highly reactive TMSOTf is immediately sequestered by the excess bipyridyl, preventing non-specific silylation of the substrate or uncontrolled exotherms [[1]]().

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature.

  • Validation Checkpoint 1 (In-Process TLC): Monitor the reaction via Thin Layer Chromatography. Unlike aliphatic MOM ethers that form highly polar baseline salts, aromatic/pyridine MOM ethers treated with this system convert into a less polar silyl ether intermediate. Do not proceed to quench until the starting material spot is completely consumed and replaced by this higher-

    
     intermediate. 
    
  • Hydrolysis: Once the starting material is consumed, add

    
     (approx. 1/5th of the reaction volume) directly to the flask and stir vigorously for 30 minutes.
    
  • Validation Checkpoint 2 (Post-Quench TLC): Upon hydrolysis, the less polar silyl ether spot will rapidly disappear, replaced by the highly polar free pyridinol spot. This biphasic TLC shift confirms the mechanistic pathway was successfully executed.

  • Isolation: Dilute with

    
    , separate the layers, wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Brønsted Acid Deprotection (TFA / )

Optimal for simple, robust pyridine scaffolds lacking other acid-sensitive groups.

  • Preparation: Dissolve the pyridine-MOM ether (1.0 equiv) in a solvent mixture of

    
     and Trifluoroacetic Acid (TFA) at a 15:1 v/v ratio (approx. 0.05 M concentration).
    
  • Propagation: Stir the resulting solution at 25 °C for 12 to 24 hours.

    • Causality: The massive stoichiometric excess of TFA is required to continuously protonate the MOM acetal oxygen despite the deactivating effect of the already-protonated pyridine nitrogen 2.

  • Concentration: Upon completion (verified by TLC), concentrate the reaction mixture under reduced pressure to remove the bulk of the volatile TFA.

  • Validation Checkpoint (Amphoteric Workup): Redissolve the crude residue in

    
    . Add saturated aqueous 
    
    
    
    dropwise with vigorous stirring.
    • Critical Step: Pyridinols are amphoteric. If the aqueous phase remains acidic (pH < 5), the product remains a water-soluble pyridinium salt. You must validate that the aqueous layer pH is strictly between 7.5 and 8.0 using pH paper before extraction to ensure the free base partitions into the organic layer.

  • Isolation: Extract the aqueous layer three times with

    
    . Combine the organic phases, wash with brine, dry over 
    
    
    
    , and concentrate to yield the crude pyridinol.

References

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | Source: PMC (nih.gov) | 1

  • Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 | Source: PMC (nih.gov) | 2

  • Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) | Source: RSC Publishing |

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Source: skku.edu | 3

Sources

Application

Application Notes and Protocols: Regioselective Functionalization of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine via Lithiation and Electrophilic Trapping

Abstract This document provides a detailed guide for the regioselective lithiation and subsequent electrophilic trapping of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. This highly functionalized pyridine derivative is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the regioselective lithiation and subsequent electrophilic trapping of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and materials science. Achieving selective functionalization requires a nuanced understanding of competing organometallic pathways. Herein, we elucidate the mechanistic rationale for favoring bromine-lithium exchange over directed ortho-metalation (DoM), provide a robust, step-by-step protocol for generating the C4-lithiated species, and demonstrate its synthetic utility by trapping with a variety of electrophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in complex molecule synthesis.

Mechanistic Rationale: A Tale of Two Pathways

The functionalization of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine using organolithium reagents is governed by a competition between two primary mechanistic pathways: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange. The reaction's outcome is critically dependent on the choice of base and reaction conditions.

1.1. The Role of the Methoxymethyl (MOM) Directing Group

The methoxymethyl (MOM) ether at the C3 position is a potent Directed Metalation Group (DMG).[1] Its oxygen atoms act as Lewis bases, coordinating to the lithium cation of an organolithium base. This coordination, known as a Complex-Induced Proximity Effect (CIPE), increases the kinetic acidity of the protons at the adjacent (ortho) positions, namely C2 and C4.[2] In a typical DoM scenario, the base would then deprotonate one of these sites.[3]

1.2. The Inevitability of Halogen-Metal Exchange

While the MOM group directs the base towards C4, this position is occupied by a bromine atom. The reaction of an aryl bromide with an alkyllithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) to swap the halogen for a lithium atom is an exceedingly rapid and generally irreversible process, known as halogen-metal exchange.[4][5] This exchange is typically much faster than the deprotonation of an aromatic C-H bond under the same conditions. The reactivity order for this exchange is I > Br >> Cl > F.[4]

Given our substrate, 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine, the use of an alkyllithium base like n-butyllithium will overwhelmingly favor bromine-lithium exchange at the C4 position over the much slower C-H abstraction at C5 or the significantly less favorable chlorine-lithium exchange at C2. Therefore, selective generation of the 4-lithio-2-chloro-3-(methoxymethoxy)pyridine intermediate is the predicted and observed outcome.

G cluster_0 Starting Material cluster_1 Reagents SM 4-Bromo-2-chloro-3- (methoxymethoxy)pyridine Li_Exchange 4-Lithio Intermediate (via Br/Li Exchange) SM->Li_Exchange  Fast, Favored Pathway (with n-BuLi, -78 °C) DoM 5-Lithio Intermediate (via DoM at C5) SM->DoM Slow, Disfavored Pathway Base Organolithium Base (e.g., n-BuLi) Electrophile Electrophile (E+) Prod_Exchange 4-Substituted Product Prod_DoM 5-Substituted Product (Minor/Not Observed) Li_Exchange->Prod_Exchange Trapping DoM->Prod_DoM Trapping

Caption: Competing pathways for the lithiation of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine.

Detailed Experimental Protocol

This protocol details the generation of the C4-lithiated species via bromine-lithium exchange and its subsequent trapping with an electrophile, using N,N-Dimethylformamide (DMF) as an example to synthesize the corresponding aldehyde.

2.1. Safety Precautions
  • Pyrophoric Reagents: Alkyllithium reagents such as n-butyllithium are pyrophoric and will ignite on contact with air or moisture. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper syringe techniques.

  • Low Temperatures: The reaction is conducted at -78 °C, which requires a dry ice/acetone or isopropyl alcohol bath. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Quenching: The quenching of organolithium reagents is exothermic. Perform the quench slowly at low temperatures.

2.2. Materials and Reagents
  • 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes (1.1 equiv)

  • Electrophile (e.g., Anhydrous N,N-Dimethylformamide, DMF) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Oven-dried or flame-dried glassware

2.3. Step-by-Step Methodology
  • Reaction Setup: Assemble a three-necked round-bottom flask (oven-dried and cooled under inert gas) equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Substrate Preparation: Add 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (1.0 mmol, 252.5 mg) to the flask and purge with inert gas.

  • Dissolution: Add anhydrous THF (5 mL) via syringe to dissolve the substrate.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, e.g., 0.69 mL of a 1.6 M solution) dropwise via syringe over 5-10 minutes. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

  • Electrophilic Quench: Add the chosen electrophile (e.g., anhydrous DMF, 1.2 equiv, 93 µL) dropwise to the reaction mixture at -78 °C.

  • Warming: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) while maintaining cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the lithiation and trapping of the substrate.

Data Presentation: Scope of Electrophilic Trapping

The 4-lithio-2-chloro-3-(methoxymethoxy)pyridine intermediate is a potent nucleophile that reacts readily with a wide range of electrophiles to afford diverse 4-substituted pyridine derivatives.

Electrophile (E+)ReagentProduct StructureTypical YieldNotes
Proton H₂O / NH₄Cl (quench)4-H>95%Useful for deuteration studies (with D₂O).
Aldehyde N,N-Dimethylformamide (DMF)4-CHO75-85%Provides a key handle for further chemistry.
Ketone Acetone4-C(OH)(CH₃)₂80-90%Forms a tertiary alcohol.
Alkyl Halide Iodomethane (CH₃I)4-CH₃60-75%Sₙ2 reaction; best with primary halides.[6]
Silyl Halide Trimethylsilyl chloride (TMSCl)4-Si(CH₃)₃>90%Highly efficient trapping agent.
Carbon Dioxide CO₂ (gas or dry ice)4-COOH70-80%Forms the corresponding carboxylic acid after acidic work-up.
Boronic Ester Isopropyl pinacol borate (i-PrOBPin)4-B(pin)65-75%Product is a valuable substrate for Suzuki cross-coupling reactions.[6]
Expert Insights & Troubleshooting
  • Criticality of Temperature: Maintaining the temperature at -78 °C during the formation and reaction of the aryllithium is paramount. Warmer temperatures can lead to decomposition of the intermediate or side reactions, such as addition to the pyridine ring or elimination pathways.[7]

  • Solvent Purity: The use of strictly anhydrous and inhibitor-free THF is essential. Water will quench the organolithium reagent, while stabilizers in non-distilled THF can interfere with the reaction.

  • Reagent Titration: The concentration of commercial alkyllithium reagents can decrease over time. For optimal results and reproducibility, it is best practice to titrate the n-BuLi solution before use.

  • Troubleshooting Low Yields:

    • Cause: Inactive n-BuLi or wet solvent/glassware. Solution: Titrate the base, use freshly distilled solvent, and ensure all glassware is rigorously dried.

    • Cause: Insufficient reaction time for the Br/Li exchange. Solution: Increase the stirring time after n-BuLi addition to at least 45 minutes.

    • Cause: Unreactive electrophile. Solution: Ensure the electrophile is pure and reactive. For less reactive electrophiles like some alkyl halides, transmetalation to a cuprate may be necessary.[8]

  • Alternative Bases: While n-BuLi is ideal for the Br/Li exchange, if one were to attempt deprotonation at C5 (a much less favorable reaction), a non-nucleophilic amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be the reagent of choice to minimize nucleophilic addition to the pyridine ring.[9]

Conclusion

The selective functionalization of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine at the C4 position is reliably and efficiently achieved through a bromine-lithium exchange reaction using n-butyllithium at low temperatures. This method capitalizes on the rapid kinetics of halogen exchange, effectively overriding the directing effect of the C3-MOM group that would otherwise promote a slower ortho-deprotonation. The resulting 4-lithiopyridine species is a versatile intermediate that can be trapped with a wide array of electrophiles, providing a robust and predictable entry point to a diverse range of complex, polysubstituted pyridine building blocks for pharmaceutical and materials science applications.

References
  • University of Wisconsin, Directed (ortho) Metallation. Available at: [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-425. Available at: [Link]

  • Bhandari, S., et al. (2020). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal, Directed ortho Metalation (DOM). Available at: [Link]

  • University of Rochester, ortho metalation. Available at: [Link]

  • Wikipedia, Directed ortho metalation. Available at: [Link]

  • Bhandari, S., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(16), 6569-6574. Available at: [Link]

  • Bhandari, S., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Available at: [Link]

  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(3), 1467. Available at: [Link]

  • Dhayalan, V., et al. (2022). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. ChemistrySelect, 7(1). Available at: [Link]

  • Foley, C. A., et al. (2021). α-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. Chemistry – A European Journal, 27(1), 1-6. Available at: [Link]

  • O'Rielly, D. D., et al. (2012). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 14(1), 346-349. Available at: [Link]

  • Scribd, Directed Ortho Metalation Guide. Available at: [Link]

  • Minyaev, M. E., et al. (2022). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity. The Journal of Organic Chemistry, 87(18), 12157-12166. Available at: [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Available at: [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 94(2), 199-216. Available at: [Link]

  • Coldham, I., et al. (2014). Trapping of carbolithiation-derived tertiary benzylic α-lithio piperidines with carbon electrophiles. Organic & Biomolecular Chemistry, 12(45), 9104-9113. Available at: [Link]

  • Gîngu, C., et al. (2010). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Central European Journal of Chemistry, 8(1), 1-28. Available at: [Link]

  • Baran Lab, Directed Metalation: A Survival Guide. Available at: [Link]

  • Gîngu, C., et al. (2010). Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Chadwick, S. T., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 134(43), 17982-17992. Available at: [Link]

  • Gros, P. C., et al. (2007). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 72(17), 6545-6548. Available at: [Link]

  • American Chemical Society, Boron-Based Directing Groups for Directed Lithiation Reactions. Available at: [Link]

  • Foley, C. A., et al. (2021). α-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. ResearchGate. Available at: [Link]

  • Mkhitaryan, K. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Chemistry of Heterocyclic Compounds, 54(10), 996-1002. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield of MOM Protection on Electron-Deficient Pyridines

Welcome to the technical support center for navigating the challenges of methoxymethyl (MOM) ether protection on electron-deficient pyridine systems. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of methoxymethyl (MOM) ether protection on electron-deficient pyridine systems. This guide is designed for researchers, chemists, and drug development professionals who encounter common pitfalls such as low yields, side-product formation, and reaction failures. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

PART 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations for the MOM protection of electron-deficient hydroxypyridines.

Q1: Why is the MOM protection of electron-deficient hydroxypyridines notoriously difficult?

The primary challenge stems from the electronic nature of the pyridine ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or even the ring nitrogen itself) decrease the electron density on the ring, which has two major consequences:

  • Increased Acidity, Decreased Nucleophilicity: The hydroxyl proton becomes more acidic, making deprotonation seem easier. However, the resulting pyridinolate anion is resonance-stabilized, which delocalizes the negative charge. This stabilization reduces the nucleophilicity of the oxygen atom, making its attack on the electrophilic MOM-Cl less efficient.

  • Tautomeric Ambiguity: Many hydroxypyridines exist in equilibrium with their pyridone tautomers (e.g., 2-hydroxypyridine and 2-pyridone).[1][2] This equilibrium can be influenced by the solvent.[1] Alkylation can potentially occur at either the oxygen or the nitrogen atom, leading to a mixture of O-alkylated (desired) and N-alkylated (side-product) compounds.[3]

Q2: What is the single most critical factor for a successful reaction?

Achieving complete and irreversible deprotonation of the hydroxyl group before the addition of the electrophile (MOM-Cl) is paramount. If deprotonation is incomplete or in equilibrium, a mixture of the starting material and the less reactive free hydroxypyridine will compete for the MOM-Cl, leading to low conversion. Furthermore, the presence of a strong base is essential to ensure the pyridinolate is the dominant nucleophile.

Q3: What are the primary side reactions to anticipate?

The main competing reaction is N-alkylation , where the ring nitrogen attacks the MOM-Cl. This is particularly problematic in polar aprotic solvents like DMF, which can favor N-alkylation.[3] Another potential issue is decomposition of the starting material or product under overly harsh basic conditions or elevated temperatures.

PART 2: Troubleshooting Guide: From Failed Reactions to High Yields

This guide is structured around common problems encountered in the lab. Each section provides a diagnosis, underlying chemical reasoning, and actionable solutions.

Problem 1: Low to No Conversion of Starting Material

Diagnosis: Your TLC plate shows a persistent spot for the starting hydroxypyridine, with little or no formation of a new, less polar product. This is the most common failure mode and almost always points to an issue with deprotonation.

Root Cause Analysis: The chosen base is not strong enough to overcome the pKa of the specific electron-deficient hydroxypyridine, resulting in an unfavorable equilibrium.

Solutions & Optimization Strategy:

The selection of the base is the most critical parameter. A base must be strong enough to quantitatively deprotonate the hydroxypyridine.

BasepKa (Conjugate Acid in DMSO)Recommended Solvent(s)Key Considerations & Insights
Sodium Hydride (NaH) ~36THF, DMFWorkhorse Reagent. A strong, non-nucleophilic base. Requires strictly anhydrous conditions. The resulting sodium pyridinolate may have poor solubility.[4][5]
Potassium Hydride (KH) ~36THF, DMFMore reactive than NaH. The resulting potassium salt is often more soluble than the sodium salt, which can improve reaction rates.
LiHMDS / KHMDS ~30THFStrong, non-nucleophilic, and sterically hindered bases. Excellent for clean deprotonations and often result in soluble salts. A good alternative if NaH fails.[6]
Potassium Carbonate (K₂CO₃) ~10 (in water)DMFGenerally considered a weaker base. May be insufficient for many electron-deficient pyridines but has been used successfully for some heterocyclic systems, often requiring higher temperatures.[7][8]

The following decision tree can guide your choice of base for optimal performance.

start Start: Low Conversion Issue q1 Is your system completely anhydrous? start->q1 na_h Use NaH (60% in mineral oil) in anhydrous THF at 0 °C to RT. q1->na_h Yes check_anhydrous Action: Dry solvents and glassware rigorously. Use fresh, high-purity reagents. q1->check_anhydrous No q2 Still low conversion with NaH? na_h->q2 check_anhydrous->na_h khmds Switch to a stronger/more solubilizing base: KHMDS or LiHMDS in THF. q2->khmds Yes success High Yield Achieved q2->success No (Reaction is likely successful) khmds->success

Caption: Decision workflow for troubleshooting low conversion.

Problem 2: Mixture of O-Alkylated and N-Alkylated Products

Diagnosis: You observe two product spots on your TLC, and characterization (e.g., by NMR) confirms the presence of both the desired O-MOM ether and the undesired N-MOM pyridone isomer.

Root Cause Analysis: The pyridinolate anion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the nitrogen). The reaction outcome is dictated by kinetic versus thermodynamic control and is heavily influenced by the solvent and counter-ion.

Solutions & Optimization Strategy:

To favor O-alkylation, conditions should be chosen that promote reaction at the harder oxygen atom according to Hard and Soft Acid and Base (HSAB) theory.

ParameterCondition Favoring O-AlkylationCondition Favoring N-AlkylationRationale
Solvent Non-coordinating (e.g., THF, Dioxane)Polar Aprotic (e.g., DMF, DMSO)Polar aprotic solvents solvate the cation (e.g., Na⁺) effectively, leaving a "naked" and more reactive anion. This often favors attack at the softer nitrogen atom.[3]
Temperature Lower Temperature (0 °C or below)Higher Temperature (RT or above)O-alkylation is often the kinetically favored pathway. Lower temperatures can trap the kinetic product.
Counter-ion Li⁺, Na⁺K⁺, Cs⁺Smaller, harder cations associate more tightly with the hard oxygen atom, potentially directing alkylation to that site.

The diagram below illustrates the competing pathways.

sub Pyridinolate Anion (Resonance Forms) o_attack O-Alkylation (Kinetic Product) sub->o_attack Oxygen Attack n_attack N-Alkylation (Thermodynamic/Side Product) sub->n_attack Nitrogen Attack momcl MOM-Cl momcl->o_attack momcl->n_attack

Caption: Competing O- vs. N-alkylation pathways.

PART 3: Validated Experimental Protocols

These protocols provide a detailed, step-by-step guide for executing the MOM protection reaction.

Protocol 1: Standard MOM Protection Using Sodium Hydride in THF

This method is the first-line approach for most electron-deficient hydroxypyridines.

Materials:

  • Electron-deficient hydroxypyridine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 - 1.5 equiv) [Caution: Carcinogen [9]]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup solvents (e.g., ethyl acetate, brine)

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sodium hydride dispersion.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2-3 times) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Dissolve the hydroxypyridine substrate in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Hydrogen gas evolution should be observed. The formation of a thick precipitate of the sodium salt is common.

  • MOM-Cl Addition: Cool the reaction mixture back down to 0 °C. Add the MOM-Cl dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Silylation-Based Method for Sensitive Substrates

This two-step, one-pot procedure avoids the use of hydride bases and can sometimes offer better yields for sensitive substrates, as adapted from pyrimidine chemistry.[7][8]

Materials:

  • Electron-deficient hydroxypyridine (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 equiv) [Caution: Carcinogen [9]]

Procedure:

  • Silylation: To an oven-dried flask under an inert atmosphere, dissolve the hydroxypyridine in anhydrous MeCN. Add TMSCl and reflux the mixture for 2-3 hours to form the O-silylated intermediate.

  • Cooling: Cool the reaction mixture to room temperature.

  • Base and MOM-Cl Addition: Add DIPEA, followed by the dropwise addition of MOM-Cl.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and evaporate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

PART 4: References
  • Kralj, M., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5035-5053. [Link]

  • ResearchGate. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.[Link]

  • Reddit r/OrganicChemistry. NaH alternative.[Link]

  • Reddit r/Chempros. MOM protecting group alternative for Suzuki.[Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.[Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups.[Link]

  • Lund, H. (Date not available). Electrochemical Preparation of Strong Bases. Department of Chemistry, University of Aarhus.

  • Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 47(9), 872-877. [Link]

  • Scribd. Protecting Groups - Tactical Considerations.[Link]

  • Organic Chemistry Portal. Methoxymethyl ethers.[Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1893. [Link]

  • Reddit r/OrganicChemistry. MOM Deprotection.[Link]

  • Kivala, M., et al. (2021). Strong Bases Design: Key Techniques and Stability Issues. Molecules, 26(11), 3321. [Link]

  • Kralj, M., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5035-5053. [Link]

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • Adichemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.[Link]

  • ChemTalk. Protecting Groups in Organic Synthesis.[Link]

  • ResearchGate. An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst.[Link]

  • Wikipedia. Methoxymethyl ether.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?[Link]

  • ACS Publications. Total Synthesis of (+)-Malbrancheamide B Employing a Bioinspired Strategy.[Link]

  • ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.[Link]

  • Tolstoy, P. M., et al. (2020). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. Molecules, 25(21), 5195. [Link]

  • Wikipedia. 2-Pyridone.[Link]

  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.[Link]

  • Chemistry LibreTexts. Non-nucleophilic Brønsted-Lowry Superbases.[Link]

  • FooDB. Showing Compound 2-Hydroxypyridine.[Link]

  • ResearchGate. pKa and deprotonation rates of two pyridinium-substituted ketones with similar pKa values.[Link]

  • Guan, Y., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1546. [Link]

Sources

Optimization

Technical Support Center: Preventing Debromination During MOM Deprotection of Pyridine Derivatives

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected C-Br bond cleavage during late-stage deprotections.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected C-Br bond cleavage during late-stage deprotections. Bromopyridines are highly versatile building blocks in medicinal chemistry[1], but their electron-deficient nature and sensitivity to specific reaction environments make the removal of methoxymethyl (MOM) ethers uniquely challenging.

This guide is designed to move beyond basic textbook chemistry. We will dissect the mechanistic causality behind debromination, provide diagnostic workflows, and establish self-validating protocols to ensure the integrity of your pyridine derivatives.

Mechanistic Insights: Why Does the C-Br Bond Cleave?

MOM ethers are robust acetal protecting groups that typically require strong acidic conditions (e.g., 6M HCl in THF/water) for cleavage[2]. When a bromopyridine is subjected to these conditions, "debromination" is often reported. However, mass spectrometry (LC-MS) alone can be misleading. True reductive debromination (replacement of Br with H) and hydrolytic dehalogenation (replacement of Br with OH) are distinct pathways with completely different root causes:

  • Nucleophilic Aromatic Substitution (S

    
    Ar) / Hydrolysis:  The pyridine nitrogen withdraws electron density from the ring, making the 2- and 4-positions highly electrophilic. Under aqueous acidic conditions, water acts as a nucleophile, displacing the bromide to form a pyridone (hydroxypyridine).
    
  • Trace-Metal Mediated Hydrodehalogenation: If your synthetic sequence previously utilized a Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), trace residual Pd(0) can carry over. In the presence of an acid and a hydrogen donor (like methanol or ethanol), a highly active Palladium-Hydride (Pd-H) species forms, leading to rapid, catalytic reductive debromination[3].

G A Bromopyridine + Trace Pd(0) B [Pd(II)-Br] Complex (Oxidative Addition) A->B Acid accelerates C Pd-Hydride Species (from MeOH/Acid) B->C β-Hydride Elim. D Des-bromo Pyridine (Reductive Elim.) C->D C-H Bond Formation

Mechanism of trace Pd-catalyzed reductive debromination in acidic methanol.

Troubleshooting FAQs

Q: I am using 6M HCl in THF/water to deprotect a 2-bromo-5-(methoxymethoxy)pyridine, but LC-MS shows a mass corresponding to [M-Br+OH]. How do I prevent this? A: You are observing acid-catalyzed S


Ar (hydrolysis), not true debromination. The 2-position of the pyridine ring is highly susceptible to nucleophilic attack by water.
Solution: You must eliminate water from your reaction. Switch to an anhydrous Brønsted acid system, such as 20% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM), or 4M HCl in dioxane.

Q: My 3-bromopyridine derivative is undergoing true reductive debromination (yielding the des-bromo pyridine) in HCl/MeOH. I rigorously dried my solvents. Why is this happening? A: The 3-position is resistant to S


Ar, meaning this is a reductive process. The culprit is almost certainly trace palladium from a previous step[3]. Methanol is not just a solvent; under acidic conditions with trace Pd, it acts as a hydride donor via 

-hydride elimination. Solution: Treat your starting material with a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) prior to deprotection. Alternatively, switch your solvent from Methanol to a non-hydride donating solvent like DCM or Acetonitrile.

Q: My substrate contains highly acid-labile functional groups alongside the bromopyridine core. Is there a way to cleave the MOM ether without Brønsted acids? A: Yes. The most authoritative method for highly sensitive substrates utilizes Lewis acid-mediated cleavage via Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2'-bipyridyl[4]. This generates a bipyridinium salt intermediate that is subsequently hydrolyzed under neutral conditions, completely bypassing the harsh protic environment that triggers side reactions.

G Start Identify Debromination Pathway Hydrolysis Hydrolysis / SNAr (Yields Pyridone) Start->Hydrolysis Reductive Reductive Debromination (Yields C-H bond) Start->Reductive Sol1 Use Anhydrous Acid (TFA/DCM) Hydrolysis->Sol1 Sol2 Use Lewis Acid (TMSOTf / Bipyridyl) Hydrolysis->Sol2 Sol3 Add Metal Scavengers (e.g., Thiol Resin) Reductive->Sol3 Sol4 Avoid Hydride Donors (No MeOH/EtOH) Reductive->Sol4

Decision tree for troubleshooting C-Br cleavage during MOM deprotection.

Quantitative Data: Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative impact of various deprotection conditions on a standard 2-bromo-5-(methoxymethoxy)pyridine model substrate.

Deprotection ReagentSolvent SystemTempTimeRisk of S

Ar (Hydrolysis)
Risk of Reductive DebrominationTypical Yield of Desired Product
6M HCl (Aqueous) THF / H

O
60 °C4 hHigh (>40% Pyridone)Low (<2%)~50%
HCl (Gas) Methanol25 °C2 hLow (<5%)High (Up to 30% if Pd >50ppm)~60%
TFA (20% v/v) DCM (Anhydrous)0 °C

RT
6 hVery Low (<1%)Low (<1%)~85%
TMSOTf / Bipyridyl Acetonitrile0 °C

RT
3 hNone (0%)None (0%)>90%

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. They include specific in-process controls (IPCs) to ensure the reaction trajectory is correct before proceeding to the next step.

Protocol A: Anhydrous Acidic Cleavage (TFA/DCM)

Best for: 3-bromopyridines and substrates lacking highly acid-sensitive moieties.

  • Preparation: Dissolve the MOM-protected bromopyridine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dropwise, add anhydrous Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration.

  • Self-Validation (IPC 1): Stir for 30 minutes at 0 °C. Pull a 10

    
    L aliquot, quench into saturated aqueous NaHCO
    
    
    
    , and extract with Ethyl Acetate. Analyze via TLC/LC-MS. You should observe intermediate hemiacetal formation without any[M-Br+H] peaks.
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench by adding saturated aqueous NaHCO

    
     dropwise until the aqueous layer reaches pH 8. Causality note: Neutralizing at 0 °C prevents exothermic degradation of the newly exposed hydroxyl group.
    
  • Isolation: Extract with DCM, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol B: Chemoselective Lewis Acid Cleavage (TMSOTf / 2,2'-Bipyridyl)

Best for: 2-bromo/4-bromopyridines, substrates with residual Pd, or highly complex/sensitive molecules[4].

  • Complex Formation: In an oven-dried flask under N

    
    , dissolve the MOM ether (1.0 equiv, 0.5 mmol) and 2,2′-bipyridyl (3.0 equiv, 1.5 mmol) in anhydrous Acetonitrile (5.0 mL). Cool to 0 °C.
    
  • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv, 1.0 mmol) dropwise.

  • Self-Validation (IPC 1 - Silylation phase): Stir at room temperature. Monitor by TLC. The MOM ether spot will disappear, replaced by a highly non-polar spot corresponding to the TMS-ether intermediate. Do not proceed until the starting material is completely consumed.

  • Hydrolysis: Once IPC 1 confirms full conversion, add H

    
    O (2.0 mL) directly to the reaction mixture.
    
  • Self-Validation (IPC 2 - Deprotection phase): Stir at room temperature. The non-polar TMS-ether spot will gradually convert to the polar free-alcohol spot.

  • Workup: Dilute with Ethyl Acetate, wash with saturated aqueous NaHCO

    
     to neutralize triflic acid byproducts, dry over MgSO
    
    
    
    , and purify via silica gel chromatography.

References

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: PMC - NIH (ACS Omega) URL: [Link]

  • Protecting group - Wikipedia Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for Sterically Hindered Pyridine Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions involving sterically hindered pyridines. This re...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions involving sterically hindered pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by these substrates. As Senior Application Scientists, we have synthesized the information in this guide from peer-reviewed literature and extensive field experience to help you navigate common experimental hurdles and achieve successful outcomes in your research.

Introduction: The Challenge of the Hindered Pyridine

Sterically hindered pyridines are crucial building blocks in medicinal chemistry and materials science. However, their incorporation into complex molecules via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, is often fraught with difficulty. The primary obstacles arise from a combination of steric hindrance and electronic effects.[1]

The steric bulk from substituents near the reaction site (typically at the 2- and 6-positions) can significantly slow down the rate-limiting oxidative addition step of the catalytic cycle.[1][2] Furthermore, the pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation—a phenomenon often referred to as the "2-pyridyl problem."[1][3][4]

This guide will provide a structured approach to overcoming these challenges through logical troubleshooting and informed optimization of your reaction conditions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion of Starting Materials

This is one of the most common problems when working with sterically hindered pyridines. If you observe that your starting materials are largely unreacted, consider the following potential causes and solutions.

Potential Cause 1: Inefficient Oxidative Addition.

The oxidative addition of the palladium(0) catalyst to the pyridine halide is often the rate-limiting step, especially with sterically demanding substrates.[3] Standard catalyst systems like Pd(PPh₃)₄ may be ineffective.[5]

  • Solution: Employ Bulky, Electron-Rich Ligands. The use of sterically hindered and electron-donating phosphine ligands is critical. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for efficient oxidative addition.[4][6]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are excellent choices for both Suzuki and Buchwald-Hartwig couplings.[4]

      • N-Heterocyclic Carbenes (NHCs): These have also shown promise in promoting coupling with hindered substrates.[7]

Potential Cause 2: Catalyst Poisoning.

The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, forming inactive off-cycle complexes.[4][8] This is particularly problematic for 2-substituted pyridines.

  • Solution: Strategic Ligand Selection. The steric bulk of the aforementioned ligands not only accelerates oxidative addition but also creates a protective pocket around the palladium center, physically hindering coordination of the pyridine nitrogen.[4]

Potential Cause 3: Inadequate Reaction Conditions.

The choice of base, solvent, and temperature can have a profound impact on the reaction outcome.

  • Solutions:

    • Base Selection: The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.[9][10] For Suzuki reactions with hindered pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[5][11]

    • Solvent Choice: Toluene and 1,4-dioxane are generally good starting points for these reactions.[4][11] In some cases, solvent choice can even influence selectivity.[12] Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[1][9]

    • Temperature: Many coupling reactions with hindered substrates require elevated temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[3][9]

Issue 2: Formation of Palladium Black and Catalyst Decomposition

The appearance of a black precipitate (palladium black) is a clear indicator of catalyst deactivation.[3][4] This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle.

Potential Cause 1: Insufficient Ligand Concentration or Ligand Degradation.

An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[9] Phosphine ligands can also be sensitive to oxidation.[9]

  • Solutions:

    • Optimize Ligand:Palladium Ratio: A ratio of 1:1 to 4:1 is typically recommended, depending on the specific ligand and palladium precursor.[9]

    • Ensure Ligand Quality: Use fresh ligands and handle them under an inert atmosphere.

    • Rigorous Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen, which can oxidize both the Pd(0) catalyst and the phosphine ligands.[9]

Potential Cause 2: High Reaction Temperature.

While heat is often necessary, prolonged exposure to excessively high temperatures can accelerate catalyst decomposition.[4]

  • Solution: Temperature Optimization. If you observe catalyst decomposition, try running the reaction at a slightly lower temperature for a longer period.

Issue 3: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of your desired product.

Potential Cause 1: Homocoupling of Boronic Acid (Suzuki Reactions).

This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[9][13]

  • Solutions:

    • Improve Degassing: This is the most critical step to minimize homocoupling.[9]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃, rather than a Pd(II) source like Pd(OAc)₂, can reduce homocoupling that occurs during the in situ reduction of Pd(II) to Pd(0).[9]

Potential Cause 2: Dehalogenation.

This side reaction replaces the halide on your pyridine with a hydrogen atom.

  • Solution: Optimize Reaction Conditions. Dehalogenation can be influenced by the choice of solvent and base.[13] Screening different conditions may be necessary to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best palladium precursor?

A1: Both Pd(II) sources like Pd(OAc)₂ and Pd(0) sources like Pd₂(dba)₃ are commonly used. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[9] For challenging couplings, consider using modern precatalysts, such as the Buchwald G2 or G3 precatalysts, which are designed to form the active catalytic species more reliably.

Q2: What is the optimal catalyst loading?

A2: For screening reactions, a catalyst loading of 1-5 mol% is a good starting point.[11][14] Once conditions are optimized, it may be possible to reduce the catalyst loading.

Q3: My reaction starts but then stalls. What could be the cause?

A3: This often points to catalyst deactivation over time.[4] The pyridine-containing product may be poisoning the catalyst.[8] Consider the troubleshooting steps for catalyst decomposition mentioned above. In some cases, running the reaction at a lower conversion and stopping it before it stalls completely may be a practical solution.[8]

Q4: Can I use a heterogeneous catalyst like Pd/C for these couplings?

A4: While Pd/C offers advantages in terms of handling and removal, its use in couplings of halopyridines often requires the addition of a phosphine ligand to be effective.[15] For sterically hindered substrates, a homogeneous catalyst system with a bulky ligand is generally more reliable.[15]

Q5: Are there any general protocols I can start with?

A5: Yes, here are some general starting protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically hindered pyridines.

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Hindered Pyridine Halide
  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), combine the hindered pyridine halide (1.0 mmol, 1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[5][11]

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.[3]

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent). Seal the vessel and thoroughly degas the mixture by sparging with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.[3][9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.[5]

  • Monitoring and Work-up: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[5]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Hindered Pyridine Halide
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the hindered pyridine halide (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu or LiHMDS, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation and Visualization

Table 1: Ligand Selection Guide for Hindered Pyridine Couplings
LigandStructureKey FeaturesTypical Applications
SPhos Buchwald Biaryl PhosphineBulky and electron-richGeneral purpose for Suzuki and Buchwald-Hartwig couplings.
XPhos Buchwald Biaryl PhosphineVery bulky and electron-richExcellent for challenging couplings, including those with aryl chlorides.
RuPhos Buchwald Biaryl PhosphineElectron-rich with a different biaryl backboneOften effective when other ligands fail.
IPr N-Heterocyclic Carbene (NHC)Strong σ-donor, sterically demandingCan promote couplings at positions that are typically less reactive.[7]

Note: This table provides a general guideline. Optimal ligand selection is substrate-dependent and may require screening.

Diagrams

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Limiting for Hindered Py-X) Pd(0)L2->Oxidative_Addition + Py-X Pd(II)_Complex L2Pd(Py)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + Ar-B(OR)2 Pd(II)_Aryl_Complex L2Pd(Py)(Ar) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Py-Ar

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of a pyridine halide (Py-X).

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst system appropriate for hindered substrates? Start->Check_Catalyst Optimize_Ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Optimize_Ligand No Check_Conditions Are reaction conditions (base, solvent, temp) optimized? Check_Catalyst->Check_Conditions Yes Optimize_Ligand->Check_Conditions Screen_Conditions Screen bases (K3PO4, Cs2CO3) and increase temperature. Check_Conditions->Screen_Conditions No Check_Inertness Is the reaction atmosphere strictly inert? Check_Conditions->Check_Inertness Yes Screen_Conditions->Check_Inertness Improve_Degassing Improve degassing procedure (freeze-pump-thaw). Check_Inertness->Improve_Degassing No Success Reaction Successful Check_Inertness->Success Yes Improve_Degassing->Success

Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. DOI:10.1039/D2SC00174H.
  • Engle, K. M., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Dai, I., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
  • Newman, S. G., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • Nolan, S. P., et al. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.
  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Bryce, M. R., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Optimization

Solving instability of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine in acidic media

Introduction: Welcome to the technical support resource for 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. This guide is specifically designed for researchers, chemists, and drug development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support resource for 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. This guide is specifically designed for researchers, chemists, and drug development professionals who utilize this versatile, yet sensitive, halogenated pyridine building block. The primary challenge encountered during its application is the instability of the methoxymethyl (MOM) ether protecting group in acidic media. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate this issue, ensuring higher yields and predictable outcomes in your synthetic endeavors.

Core Issue: The Acid-Lability of the MOM Protecting Group

The utility of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is derived from its specific pattern of substitution, allowing for selective functionalization. However, the hydroxyl group at the 3-position is protected as a methoxymethyl (MOM) ether. Structurally, a MOM ether is an acetal, a functional group well-known for its susceptibility to acid-catalyzed hydrolysis.[1][2]

The cleavage mechanism is initiated by the protonation of one of the ether oxygens. This is followed by the departure of methanol to form a resonance-stabilized oxonium ion. This intermediate is then readily attacked by water, and after losing a proton, yields an unstable hemiacetal which decomposes to the deprotected pyridinol and formaldehyde.[3] This unintended deprotection can lead to unwanted side reactions, complicate purification, and significantly lower the yield of your target molecule.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing causal explanations and validated protocols to overcome them.

Problem 1: Significant Deprotection Observed During Aqueous Workup

Question: After my reaction, I performed a standard aqueous workup using dilute hydrochloric acid (HCl) to neutralize the reaction mixture. My crude NMR analysis shows a large amount of the deprotected 4-bromo-2-chloro-pyridin-3-ol. How can I prevent this?

Answer: This is a frequent observation resulting directly from the acid-lability of the MOM group. Even seemingly mild acidic conditions during an extractive workup can be sufficient to cause rapid cleavage.

Causality Analysis:

  • Acid Source: The use of any Brønsted acid (e.g., HCl, NH₄Cl) or Lewis acid introduces the catalyst necessary for hydrolysis.[4][5]

  • Contact Time: The longer the organic phase containing your compound is in contact with the acidic aqueous phase, the more deprotection will occur.

  • Temperature: The rate of hydrolysis is accelerated at higher temperatures.

Recommended Solutions & Protocols:

  • Employ a Non-Acidic or Basic Wash: The most robust solution is to completely avoid acidic conditions during the workup.

    • Protocol: Quench the reaction mixture by adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8). Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Scientific Rationale: By maintaining a neutral to slightly basic pH, you prevent the initial and rate-limiting protonation step required for MOM ether cleavage. The MOM group is generally stable in a pH range of 4 to 12.[1]

  • Minimize Exposure and Temperature: If a mildly acidic wash is unavoidable for other reasons, its impact can be minimized.

    • Protocol: Perform the acidic wash quickly and at a reduced temperature (0-5 °C) using pre-chilled solutions. Immediately follow with a neutralizing wash (e.g., NaHCO₃ solution) to remove residual acid.

    • Scientific Rationale: Chemical reaction rates, including the hydrolysis of the MOM group, are highly dependent on temperature. Working at lower temperatures significantly slows the rate of this undesired side reaction.

Workflow Diagram: Recommended Non-Acidic Workup

Start Reaction Mixture Quench Quench with Saturated NaHCO3 (aq) at 0 °C Start->Quench Step 1 Extract Extract with Organic Solvent Quench->Extract Step 2 Wash Wash Organic Layer with Brine Extract->Wash Step 3 Dry Dry (Na2SO4) Wash->Dry Step 4 Concentrate Concentrate Dry->Concentrate Step 5 Product Crude Product (MOM Protected) Concentrate->Product

Caption: A robust workflow to prevent MOM deprotection during workup.

Problem 2: Product Degradation During Silica Gel Chromatography

Question: I am trying to purify my product using flash column chromatography, but I am seeing significant streaking and isolating the deprotected byproduct. My crude material looked clean before loading it onto the column. What is happening?

Answer: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[6][7] This acidic environment can act as a solid-phase catalyst, cleaving the MOM group as your compound travels through the column.

Causality Analysis:

  • Silica Acidity: The stationary phase itself is the source of the acid catalyst.[7]

  • Residence Time: The longer the compound remains on the column, the more extensive the degradation will be.

  • Solvent Choice: Highly polar solvents can sometimes increase the interaction time between the compound and the acidic silica surface.

Recommended Solutions & Protocols:

  • Use a Neutralized Stationary Phase: This is the most common and effective method.

    • Protocol: When preparing the silica slurry, add 1-2% triethylamine (NEt₃) by volume to the eluent. Pack and run the column with this modified eluent system.

    • Scientific Rationale: The triethylamine, a non-nucleophilic base, neutralizes the acidic silanol sites on the silica gel surface, rendering it inert towards the acid-sensitive MOM group.[8]

  • Switch to an Alternative Stationary Phase: If your compound is also sensitive to base, a different solid support may be necessary.

    • Protocol: Use neutral alumina or a commercially available deactivated silica gel for your purification.[6][9]

    • Scientific Rationale: These materials lack the inherent acidity of standard silica gel, providing a non-destructive environment for purification.

Data Summary: Purification Strategy Comparison

Purification MethodKey AdvantageConsiderations
Standard Silica Gel High resolution, widely available.Unsuitable for acid-sensitive compounds without modification.
Silica Gel + 1% NEt₃ Excellent for acid-sensitive, base-tolerant compounds.The Rf of the compound may change slightly.
Neutral Alumina Effective for acid-sensitive compounds.Can exhibit different selectivity compared to silica.
Reverse-Phase Silica Good for polar compounds.Elution order is inverted; requires different solvent systems.

Frequently Asked Questions (FAQs)

Q1: Can I use Lewis acids in reactions involving this compound? A: Extreme caution is advised. Most Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnBr₂) are known to facilitate the cleavage of MOM ethers, often very rapidly even at low temperatures.[4] If a Lewis acid is required, consider using an alternative, more robust protecting group.

Q2: What are some more acid-stable alternatives to the MOM protecting group? A: If your synthetic route involves harsh acidic conditions, you should consider a more robust protecting group for the hydroxyl moiety. Good alternatives include:

  • Benzyl (Bn) ether: Stable to a wide range of acidic and basic conditions. Removed by hydrogenolysis.

  • tert-Butyldimethylsilyl (TBDMS) ether: Generally stable to weak acids and bases. Cleaved by fluoride sources (e.g., TBAF) or strong acids.[10]

  • Methyl (Me) ether: Very stable, but requires harsh conditions for cleavage (e.g., BBr₃).

Q3: How can I monitor for deprotection during my reaction? A: Thin-Layer Chromatography (TLC) is the most straightforward method. The deprotected pyridinol is significantly more polar than the MOM-protected starting material. As a result, it will have a much lower Retention Factor (Rf) on the TLC plate. By co-spotting your starting material alongside your reaction mixture, you can easily visualize the appearance of a new, lower spot corresponding to the deprotected product.

Q4: My desired reaction absolutely requires acidic conditions. What is my best course of action? A: If acidic conditions are unavoidable, a combination of strategies is recommended:

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed (e.g., -78 °C to 0 °C).

  • Use a Stoichiometric Amount of Acid: Avoid using a large excess of acid.

  • Choose the Mildest Possible Acid: For example, pyridinium p-toluenesulfonate (PPTS) is a milder acid catalyst often used for deprotection and may be suitable for certain transformations without complete cleavage.[2]

  • Change the Synthetic Sequence: Consider performing the acid-catalyzed step before the introduction of the MOM-protected alcohol. It is often easier to alter the order of reactions than to solve a persistent stability issue.

References

  • Adichemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(1), 50-57. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • Reddit r/Chempros. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Nucleophilic Aromatic Substitution of 2-Chloro-4-bromopyridines

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on 2-chloro-4-bromopyridines. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) on 2-chloro-4-bromopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regioselective substitution of this versatile heterocyclic building block. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity

This section addresses the foundational concepts that dictate the outcome of SNAr reactions on the pyridine scaffold.

Q1: Why are the C2 and C4 positions of a pyridine ring reactive towards nucleophiles?

A1: The nitrogen atom in the pyridine ring is highly electronegative, which withdraws electron density from the ring carbons, making the entire system electron-deficient. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. During a nucleophilic attack at these positions, a high-energy anionic intermediate, known as a Meisenheimer complex, is formed.[1] The critical factor is that for attack at C2 or C4, one of the resonance structures of this intermediate places the negative charge directly on the electronegative nitrogen atom.[2][3] This provides significant stabilization that is not possible if the nucleophile attacks the C3 position. This inherent electronic property makes the C2 and C4 positions the primary sites for SNAr.[2][3][4]

Q2: In a 2-chloro-4-bromopyridine system, which halogen is expected to be the better leaving group?

A2: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group.[3] Therefore, the "leaving group ability" trend is often inverted compared to SN1/SN2 reactions. The reactivity is governed by the halogen's ability to activate the attached carbon towards nucleophilic attack through its inductive electron-withdrawing effect. The general reactivity order for halogens in SNAr is F > Cl > Br > I.[5][6][7] Based on this principle alone, the carbon bearing the chlorine atom (C2) would be considered more electrophilic and thus more reactive than the carbon bearing the bromine atom (C4).

Q3: If chlorine is a better activating group, why is substitution at the C4-bromo position often observed?

A3: This is the central challenge and highlights the subtle competition between two key factors: leaving group activation and positional activation . While chlorine is more electronegative, the C4 position on a pyridine ring is often electronically more activated towards nucleophilic attack than the C2 position.[4][8] The attack at the C4 position can sometimes lead to a more stable intermediate or a lower energy transition state. Therefore, the final regiochemical outcome is a delicate balance between the superior activating ability of the chlorine at C2 and the intrinsic electronic preference for attack at C4. The specific reaction conditions—nucleophile, solvent, and temperature—will determine which factor dominates.

Q4: What is the difference between kinetic and thermodynamic control in this context?

A4: In a reaction with two possible outcomes, the product distribution can be governed by either kinetics or thermodynamics.

  • Kinetic Control: This regime favors the product that is formed fastest. This product has the lowest activation energy barrier. Kinetic control is typically achieved at lower temperatures and with shorter reaction times, under irreversible conditions.[9][10]

  • Thermodynamic Control: This regime favors the product that is the most stable. This product has the lowest overall Gibbs free energy. Thermodynamic control is achieved at higher temperatures and with longer reaction times, allowing the initial products to revert to the starting materials and re-react until a thermodynamic equilibrium is established.[11][12]

For 2-chloro-4-bromopyridine, the C4-substituted product is often the kinetic product (forms faster), while the C2-substituted product may be the thermodynamic product (more stable) in certain systems, though this is not a universal rule and depends heavily on the substituents and nucleophile.

Troubleshooting Guide: From Mixed Isomers to Desired Selectivity

This section provides solutions to common experimental problems in a direct question-and-answer format.

Problem 1: My reaction is producing a mixture of 2-substituted and 4-substituted products. How can I improve the selectivity?

Answer: A mixture of isomers is a classic sign of competing kinetic and thermodynamic pathways. To favor a single product, you must adjust your reaction conditions to exclusively favor one pathway.

  • To Favor the Kinetic Product (Typically C4-Substitution):

    • Lower the Temperature: Perform the reaction at a significantly lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This will provide less thermal energy, and the reaction will preferentially proceed via the pathway with the lowest activation energy.[9]

    • Shorten the Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed but before the kinetic product has a chance to equilibrate to the thermodynamic product.

    • Use a Strong, Non-Equilibrating Base: If your nucleophile requires deprotonation, use a strong base like NaH or KHMDS to generate the nucleophile in situ or prior to addition, ensuring the reaction is largely irreversible.[5]

  • To Favor the Thermodynamic Product (Potentially C2-Substitution):

    • Increase the Temperature: Run the reaction at a higher temperature (e.g., reflux in a high-boiling solvent like DMF, DMSO, or xylene). This provides enough energy to overcome both activation barriers and allows the reaction to reach equilibrium, favoring the most stable product.[12]

    • Extend the Reaction Time: Allow the reaction to stir for a prolonged period (e.g., 12-24 hours) to ensure equilibrium is fully established.

    • Use Equilibrating Conditions: Employ a weaker base or conditions that allow for reversible protonation/deprotonation, facilitating the equilibrium process.

dot

G Fig. 1: Decision workflow for improving regioselectivity. start Reaction produces a mixture of C2 and C4 isomers goal_c4 Goal: Isolate C4-Substituted Product (Kinetic Control) start->goal_c4 goal_c2 Goal: Isolate C2-Substituted Product (Thermodynamic Control) start->goal_c2 action_c4_temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) goal_c4->action_c4_temp action_c2_temp Increase Reaction Temperature (e.g., Reflux) goal_c2->action_c2_temp action_c4_time Shorten Reaction Time (Monitor closely) action_c4_temp->action_c4_time action_c4_base Use Strong, Irreversible Base (e.g., NaH) action_c4_time->action_c4_base action_c2_time Extend Reaction Time (e.g., >12h) action_c2_temp->action_c2_time action_c2_solvent Use High-Boiling Polar Aprotic Solvent (e.g., DMSO) action_c2_time->action_c2_solvent

Caption: General mechanism for SNAr on 2-chloro-4-bromopyridine.

dot

G Fig. 3: Reaction coordinate diagram for kinetic vs. thermodynamic control. Energy Energy ->Energy Energy Reaction Coordinate Reaction Coordinate Energy->Reaction Coordinate R Reactants (2-Cl-4-Br-Py + Nu⁻) P_kinetic Kinetic Product (4-Nu-2-Cl-Py) P_thermo Thermodynamic Product (2-Nu-4-Br-Py) TS_kinetic TS_kinetic TS_thermo TS_thermo R_level TS_kinetic_level ΔG‡ (kinetic) R_level->TS_kinetic_level TS_thermo_level ΔG‡ (thermodynamic) R_level->TS_thermo_level P_kinetic_level P_thermo_level TS_kinetic_level->P_kinetic_level TS_thermo_level->P_thermo_level

Caption: Energy profile illustrating kinetic and thermodynamic pathways.

Experimental Protocols

The following protocols provide validated starting points for achieving regioselective substitution. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Kinetically Controlled Selective C4-Amination (Displacement of Bromine)

This protocol is designed to favor the kinetic product by using low temperatures to displace the bromine at the C4 position.

  • Materials:

    • 2-chloro-4-bromopyridine (1.0 equiv)

    • Pyrrolidine (1.1 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-bromopyridine and anhydrous acetonitrile (approx. 0.2 M).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add powdered potassium carbonate, followed by the slow, dropwise addition of pyrrolidine.

    • Stir the reaction mixture vigorously at 0 °C.

    • Monitor the reaction progress by TLC or LCMS every 30 minutes. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-(pyrrolidin-1-yl)pyridine.

Protocol 2: Thermodynamically Controlled Selective C2-Thiolation (Displacement of Chlorine)

This protocol uses a sulfur nucleophile and elevated temperatures to favor substitution at the C2 position, which is often the thermodynamic product in such reactions.

  • Materials:

    • 2-chloro-4-bromopyridine (1.0 equiv)

    • 4-methoxythiophenol (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

    • Cool the DMF to 0 °C and carefully add the sodium hydride portion-wise.

    • Slowly add a solution of 4-methoxythiophenol in a small amount of anhydrous DMF to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

    • To this mixture, add a solution of 2-chloro-4-bromopyridine in anhydrous DMF.

    • Slowly warm the reaction mixture to room temperature, and then heat to 110 °C.

    • Stir the reaction at 110 °C for 12-16 hours.

    • After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether, 3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-2-((4-methoxyphenyl)thio)pyridine.

References

  • Nucleophilic aromatic substitution (2018). Wikipedia. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center (2021). Nature. [Link]

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine (2016). PubMed. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Chemistry Stack Exchange. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). Wiley Online Library. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles (2025). ACS Publications. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION (2005). HETEROCYCLES. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols (2024). PubMed. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. [Link]

  • ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2018). ResearchGate. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates (n.d.). PMC. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution (2016). Chemistry Stack Exchange. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions (2025). ResearchGate. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors (n.d.). PMC. [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions (1991). Semantic Scholar. [Link]

  • Catalysed SNAr reactions (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Thermodynamic and kinetic reaction control (n.d.). Wikipedia. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions (2024). Chemistry LibreTexts. [Link]

  • Reaction of 2-Bromopyridine with Thiophenol (n.d.). ResearchGate. [Link]

  • Haloselectivity of Heterocycles (n.d.). Baran Lab. [Link]

  • Kinetic vs Thermodynamic Control (n.d.). [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation (n.d.). [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors (2022). Royal Society of Chemistry. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (2022). MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism (2018). Master Organic Chemistry. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles (n.d.). ChemRxiv. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles (2025). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (2021). Chemistry Steps. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry (2024). MDPI. [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun (2018). ResearchGate. [Link]

  • Aromatic Nucleophilic Substitution Reaction (n.d.). Institute of Science, Nagpur. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr (n.d.). KPU Pressbooks. [Link]

Sources

Optimization

Technical Support Center: MOM Ether Integrity Assurance

Ticket Subject: Minimizing Hydrolysis of Methoxymethyl (MOM) Ethers During Workup Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Yield Critical) Executive Summary The Methoxymethyl (MOM) e...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Hydrolysis of Methoxymethyl (MOM) Ethers During Workup Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Yield Critical)

Executive Summary

The Methoxymethyl (MOM) ether is a robust protecting group for alcohols, valued for its stability against strong bases, nucleophiles, and reducing agents (e.g., LiAlH₄, NaH).[1][2] However, its acetal linkage (


) renders it inherently susceptible to specific acid-catalyzed hydrolysis.[3]

The Failure Mode: Most unintended cleavage events do not occur during the reaction but during workup and purification , where transient exposure to Lewis acids (quenched aluminum salts) or Brønsted acids (silica gel surface protons) catalyzes the formation of the oxocarbenium ion intermediate, leading to deprotection.

This guide provides self-validating protocols to maintain the "pH > 4" safety window throughout the isolation process.

The Mechanism of Failure

To prevent hydrolysis, one must understand the enemy. The cleavage is driven by protonation of the ether oxygen, followed by the rate-determining step: the formation of a resonance-stabilized oxocarbenium ion.

Visual 1: Acid-Catalyzed Hydrolysis Pathway Figure 1 caption: The oxocarbenium ion (Step 2) is the critical intermediate. Preventing protonation (Step 1) is the only control point.

MOM_Hydrolysis MOM MOM Ether (R-O-CH2-OMe) Inter1 Protonated Ether (R-OH+-CH2-OMe) MOM->Inter1 Protonation (Fast) Proton H+ (Acid Source) Proton->Inter1 Oxo Oxocarbenium Ion (CH2=OMe+) Inter1->Oxo C-O Cleavage (Rate Limiting) Alcohol Free Alcohol (R-OH) Inter1->Alcohol Byproduct Formaldehyde + Methanol Oxo->Byproduct H2O Quench

Critical Control Point: The Quench

Scenario: You have performed a Lithium Aluminum Hydride (LAH) reduction.[4][5][6] Standard protocols suggest quenching with dilute HCl to dissolve aluminum salts. Do not do this. The Lewis acidic aluminum species combined with mineral acid will instantly cleave the MOM ether.

Protocol A: The Rochelle’s Salt Method (Recommended)

This method uses a chelating agent to solubilize aluminum salts at neutral pH, avoiding the need for acid.

  • Cool: Chill reaction mixture to 0 °C.

  • Dilute: Dilute with diethyl ether (Et₂O) or MTBE.

  • Quench: Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

    • Volume Rule: Use 20 mL of sat. solution per 1 g of LAH used.

  • Stir: Vigorously stir at room temperature for 1–3 hours.

    • Visual Check: The grey emulsion will separate into two clear layers (organic and aqueous). No white precipitate should remain suspended in the organic layer.

  • Separate: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The Fieser Method (Alternative)

Uses a specific stoichiometry of water and base to create a granular, filterable precipitate without lowering pH.

  • Cool: Chill reaction to 0 °C.

  • Add Reagents (Strict Order): For every 1 g of LAH :

    • Add 1 mL

      
       (Slowly!)
      
    • Add 1 mL 15% aqueous

      
      [4][5]
      
    • Add 3 mL

      
      
      
  • Precipitate: Warm to RT and stir for 15 mins. A white, granular sand will form.

  • Filter: Filter through a pad of Celite.

    • Caution: Ensure the filter cake is not washed with acidic solvents.

The Silent Killer: Purification on Silica

Scenario: TLC shows the product is stable, but after column chromatography, you recover the deprotected alcohol. Cause: Standard silica gel is slightly acidic (pH 4–5) due to silanol (


) groups.
Protocol: Triethylamine (TEA) Passivation

You must neutralize the acidic sites on the silica gel before the compound touches them.[7]

StepActionTechnical Rationale
1 Slurry Prep Prepare the silica slurry using your starting eluent + 1% v/v Triethylamine (

)
.
2 Column Flush Flush the packed column with 2 column volumes (CV) of the TEA-doped solvent.
3 Loading Load your sample.[7] (Note: You can stop adding TEA to the eluent after the initial flush, or keep it at 0.5% if the separation is slow).
4 Evaporation

has a high boiling point. Ensure thorough drying or use an acidic wash (if product allows) after the MOM is no longer at risk, though rotary evaporation is usually sufficient.
Stability Data & Reagent Compatibility

Table 1: MOM Ether Stability Matrix

Condition ClassReagent ExamplesMOM StabilityAction Required
Strong Base

-BuLi,

-BuOK, NaH
Excellent None.
Reduction

/Pd, LAH, NaBH₄
Excellent Use buffered quench (see Sec 2).
Oxidation Jones Reagent, PCC, SwernGood Avoid highly acidic Jones conditions; Swern is safe.
Lewis Acids

,

,

Poor AVOID. Will chelate and cleave.[2]
Protic Acids HCl,

, TsOH, TFA
Very Poor AVOID. Cleavage occurs in minutes.
Solvents MeOH, EtOH (Protic)Conditional Stable unless trace acid is present.
Troubleshooting Workflow (Decision Tree)

Visual 2: Workup Decision Matrix Figure 2 caption: Follow this logic gate to select the correct workup method based on reaction contents.

Workup_Decision cluster_warning WARNING: NH4Cl can be pH ~5 Start Reaction Complete Q1 Does mixture contain Aluminum/Boron Hydrides? Start->Q1 Q2 Does mixture contain Strong Base (nBuLi/NaH)? Q1->Q2 No Sol_Rochelle PROTOCOL A: Rochelle's Salt Quench (pH ~7) Q1->Sol_Rochelle Yes (LAH/DIBAL) Sol_Ammonium PROTOCOL C: Sat. NH4Cl Quench (Mildly Acidic - Watch pH!) Q2->Sol_Ammonium Yes Sol_Standard Standard Workup (Water/Brine) Q2->Sol_Standard No Path_Hydride YES Path_Base YES Path_No NO

Frequently Asked Questions (FAQ)

Q: I used saturated Ammonium Chloride (


) to quench a Grignard reaction, and I lost my MOM group. Why? 
A:  Saturated 

is weakly acidic (pH

4.5–5). While often safe for short durations, prolonged exposure or elevated temperatures can trigger hydrolysis. Fix: Use a 1:1 mixture of

and dilute

(Ammonium Hydroxide) to buffer the quench to pH

8–9.

Q: Can I use Acetone to quench LAH if I have a MOM ether? A: Yes, Acetone destroys excess LAH by forming the aluminum isopropoxide species. However, you must still manage the aluminum salts during aqueous workup. Follow the Acetone quench immediately with the Rochelle’s Salt protocol to prevent aluminum emulsions from trapping your product.

Q: Is MOM stable to hydrogenation? A: Generally, yes. MOM ethers are stable to


 under neutral conditions. However, if the solvent contains trace acids (e.g., unneutralized chloroform) or if Pd/C is acidic (some batches are), cleavage can occur.
Fix: Add a drop of Pyridine or Triethylamine to the hydrogenation vessel to poison any acidic sites.
References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1]

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of Chloromethyl Ethers." J. Org.[1] Chem.2005 , 70, 9618–9621.[1]

  • Fujioka, H. et al. "One-Pot Synthesis of Unsymmetrically Protected 1,2-Diols."[1] Org.[4][6][8][9][10] Lett.2009 , 11, 5138–5141.[1]

  • Mellor, J. M. "Lithium Aluminum Hydride." Encyclopedia of Reagents for Organic Synthesis, 2001. (For Fieser/Rochelle protocols).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

Executive Summary & Strategic Context In medicinal chemistry, 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine acts as a high-value scaffold for synthesizing kinase inhibitors and complex heterocycles. The molecule features t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In medicinal chemistry, 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine acts as a high-value scaffold for synthesizing kinase inhibitors and complex heterocycles. The molecule features three distinct functionalities: a reactive C4-bromide for cross-coupling (Suzuki/Stille), a C2-chloride for nucleophilic aromatic substitution (


), and a C3-hydroxyl protected by a methoxymethyl (MOM) group.

The Critical Challenge: The synthesis of this intermediate often involves the MOM protection of 4-bromo-2-chloro-3-hydroxypyridine. Common failure modes include:

  • Incomplete Protection: Residual starting material (free hydroxyl).

  • Regioisomerism: Misidentification of the bromine position (4-bromo vs. 5-bromo isomers) during the earlier halogenation steps.

  • MOM Hydrolysis: Instability of the acetal linkage under acidic workup conditions.

This guide provides a definitive spectral analysis to distinguish the target molecule from its precursors and isomers, utilizing spin-spin coupling constants (


-values) and chemical shift fingerprints.

Structural Logic & Synthesis Workflow

The following workflow illustrates the critical QC checkpoints where NMR analysis determines the "Go/No-Go" decision for downstream synthesis.

G Start Precursor: 3-Hydroxy-4-bromo-2-chloropyridine Reagent MOM-Cl, DIPEA DCM, 0°C to RT Start->Reagent Target Target: 4-Bromo-2-chloro-3-(MOM)pyridine Reagent->Target Protection QC NMR Analysis (CDCl3) Target->QC Decision Decision: Coupling Constant Check QC->Decision Proceed Proceed Decision->Proceed Ortho Coupling (J ~5.5 Hz) Reject Reject Decision->Reject Meta Coupling (J ~1.5 Hz)

Figure 1: Synthesis and Quality Control workflow. The NMR checkpoint specifically validates the regiochemistry of the bromine via coupling constants.

Detailed Spectral Assignment (Target Molecule)

Solvent: Chloroform-


 (CDCl

) Frequency: 400 MHz or higher recommended for resolution of aromatic doublets.
The "Fingerprint" Region (MOM Group)

The Methoxymethoxy (MOM) group provides two highly characteristic singlets that confirm successful protection.

Proton TypeChemical Shift (

)
MultiplicityIntegrationStructural Insight
-OCH

O-
5.20 – 5.35 ppm Singlet (s)2HCritical Indicator. This "anomeric" methylene is deshielded by two oxygens. Its presence confirms the formation of the acetal linkage.
-OCH

3.55 – 3.70 ppm Singlet (s)3HThe terminal methyl group. Distinct from the solvent peak and other methoxy groups.
The Aromatic Region (Pyridine Ring)

The pyridine ring is substituted at positions 2, 3, and 4. This leaves only two protons: H5 and H6 . Their splitting pattern is the definitive proof of the 4-bromo regiochemistry.

ProtonShift (

)
Multiplicity

-Value
Assignment Logic
H6 8.10 – 8.25 ppm Doublet (d)5.0 – 5.8 Hz

-proton to Nitrogen. Highly deshielded. Coupled to H5.
H5 7.40 – 7.55 ppm Doublet (d)5.0 – 5.8 Hz

-proton to Nitrogen. Shielded relative to H6.

Expert Insight on Coupling:

  • Target (4-Br): H5 and H6 are neighbors (vicinal). This results in an ortho-coupling of

    
     Hz.
    
  • Isomer (5-Br): If the bromine were at position 5, the remaining protons would be H4 and H6. These are separated by one carbon.[1] This results in a meta-coupling of

    
     Hz.
    

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target spectrum against its most common impurities to facilitate rapid troubleshooting.

Table 1: Spectral Comparison Matrix
FeatureTarget Product (MOM-Protected)Precursor (Free Hydroxyl)Regioisomer (5-Bromo isomer)
MOM Methylene Singlet (

5.3)
Absent Singlet (

5.3)
MOM Methyl Singlet (

3.6)
Absent Singlet (

3.6)
Exchangeable Proton AbsentBroad Singlet (

9-11)
Absent
Aromatic Pattern 2 Doublets (

Hz)
2 Doublets (

Hz)
2 Doublets (

Hz)
Solubility (CDCl

)
HighLow/ModerateHigh
Visual Logic for Isomer Differentiation

Logic Observation Observe Aromatic Region (7.0 - 8.5 ppm) Splitting Measure Coupling Constant (J) Observation->Splitting Ortho J = 5.0 - 6.0 Hz (Ortho Coupling) Splitting->Ortho Meta J = 0 - 2.0 Hz (Meta Coupling) Splitting->Meta Result1 CONFIRMED: 4-Bromo isomer (H5/H6 adjacent) Ortho->Result1 Result2 REJECT: 5-Bromo isomer (H4/H6 separated) Meta->Result2

Figure 2: Decision tree for verifying regiochemistry based on spin-spin coupling.

Experimental Protocol for QC Analysis

To ensure reproducibility and avoid artifacts (such as rotamers or concentration effects), follow this standardized protocol.

Materials
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm high-precision NMR tube.

  • Sample Mass: 5–10 mg (for 1H), >20 mg (if 13C is required).

Step-by-Step Methodology
  • Sample Prep: Dissolve 5–10 mg of the isolated oil/solid in 0.6 mL of CDCl

    
    . Ensure the solution is homogeneous. If the sample is cloudy, filter through a small cotton plug directly into the NMR tube to remove inorganic salts (e.g., NaCl/KCl from the MOM protection step).
    
  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1): Set to

      
       second to ensure accurate integration of the aromatic protons relative to the methyls.
      
    • Scans: 16 scans are usually sufficient for this concentration.

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the MOM methylene peak (

      
       5.3), which can sometimes sit on a baseline roll.
      
    • Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl

      
       peak to 7.26 ppm.
      
    • Integration: Normalize the MOM methylene peak (

      
       5.3) to 2.00.[1][2][3]
      
      • Check: The MOM methyl (

        
         3.6) should integrate to ~3.00.
        
      • Check: The aromatic doublets should each integrate to ~1.00.

Troubleshooting Common Artifacts
  • Water Peak: Expect a broad singlet around 1.56 ppm in CDCl

    
    . If the sample is wet, this may shift.
    
  • MOM-Cl Impurity: If the reaction was not quenched properly, you may see residual Chloromethyl methyl ether (MOM-Cl) signals. Caution: MOM-Cl is a carcinogen.

    • MOM-Cl shifts:

      
       5.45 (s, 2H), 
      
      
      
      3.50 (s, 3H). These are very close to the product peaks but usually slightly downfield.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for chemical shifts and coupling constants).

  • Reich, H. J. (2023).[5] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for pyridine coupling constants).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic background on MOM protection and pyridine reactivity).
  • ChemicalBook. (2023). NMR Spectrum Data for 2-Chloropyridine derivatives. Link (Used for comparative shift data of the pyridine core).

Sources

Comparative

C13 NMR chemical shifts for MOM-protected halogenated pyridines

Comparative Guide: C NMR Chemical Shifts for MOM-Protected Halogenated Pyridines Executive Summary: The Strategic Value of MOM In the structural optimization of pyridine-based scaffolds—ubiquitous in kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: C NMR Chemical Shifts for MOM-Protected Halogenated Pyridines

Executive Summary: The Strategic Value of MOM

In the structural optimization of pyridine-based scaffolds—ubiquitous in kinase inhibitors and agrochemicals—the Methoxymethyl (MOM) ether serves a dual purpose. It is not merely a protecting group for hydroxypyridines (pyridones); it is a powerful Directed Ortho Metallation (DoM) group.

Unlike simple methyl ethers, the MOM group coordinates lithium species, facilitating regioselective functionalization. However, verifying the protection of the specific tautomer (O-alkylation vs. N-alkylation) and assessing the electronic impact of halogens requires precise


C NMR interpretation.

This guide provides an objective analysis of


C NMR shifts for MOM-protected halogenated pyridines, comparing them against Benzyl (Bn) and Methyl (Me) alternatives to streamline structural elucidation.

The MOM Advantage: Comparative Analysis

When selecting a protecting group for halogenated hydroxypyridines, the choice often lies between MOM, Benzyl (Bn), and Methyl (Me). The


C NMR spectrum provides the definitive "fingerprint" to distinguish these.
Table 1: Comparative C NMR Shift Ranges (ppm)
FeatureMOM Ether (Target)Benzyl Ether (Alternative)Methyl Ether (Alternative)Diagnostic Note
Protecting Group CH₂ 94.0 – 96.0 70.0 – 74.0N/AMOM CH₂ is an acetal , appearing ~20 ppm downfield of Benzyl.
Protecting Group CH₃ 56.0 – 57.5N/A55.0 – 60.0MOM-Me and O-Me overlap; rely on the CH₂ signal.
Ipso-Carbon (C-O) 155 – 165155 – 165160 – 170All are deshielded, but MOM/Bn are slightly shielded relative to Me due to steric bulk.
Deprotection Mild Acid (HCl/iPrOH)Hydrogenolysis (H₂/Pd)Strong Acid (BBr₃)MOM is preferred when halogens (Br/I) are sensitive to hydrogenolysis.

C NMR Spectral Analysis: Halogenated Pyridines

The chemical shift of the pyridine ring carbons is heavily influenced by the interplay between the MOM group's electron-donating resonance and the halogen's inductive/heavy-atom effects.

A. The "MOM Fingerprint"

The presence of the MOM group is confirmed by two distinct signals:

  • The Anomeric Carbon (-O-CH₂ -O-): Resonates at 94–96 ppm . This is the most critical diagnostic peak. If this signal appears at ~70 ppm, you have likely formed a benzyl ether or alkyl impurity.

  • The Terminal Methyl (-O-CH₃ ): Resonates at 56–57 ppm .

B. Halogen-Induced Shift Trends

The position and type of halogen significantly perturb the ring carbon signals.

  • Fluorine (F):

    • Ipso-C (C-F): Extreme deshielding (~160–165 ppm).

    • Coupling: Large

      
       (~250 Hz) and 
      
      
      
      (~15-30 Hz) coupling constants split the carbon signals into doublets. This splitting is diagnostic for position.
  • Chlorine (Cl):

    • Ipso-C (C-Cl): Moderate deshielding (~150 ppm).

    • Ortho/Para: Slight shielding due to resonance, countered by inductive withdrawal.

  • Bromine (Br):

    • Ipso-C (C-Br): Distinctive shift at ~140–145 ppm.

  • Iodine (I) – The Heavy Atom Effect:

    • Ipso-C (C-I): Significant Shielding. The carbon attached to iodine often resonates upfield at 90–100 ppm , sometimes overlapping with the MOM-CH₂ signal. Caution is required here.

C. Regioisomerism: O- vs. N-Alkylation

Hydroxypyridines exist in tautomeric equilibrium with pyridones. MOM protection can occur at the Oxygen (desired) or Nitrogen.

  • O-MOM (Pyridine): Ring carbons show aromatic shifts (110–160 ppm).

  • N-MOM (Pyridone): Carbonyl-like shift at C2/C4 (~160–170 ppm) and disruption of aromaticity patterns.

Experimental Protocol: Synthesis & Characterization

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All procedures must be performed in a fume hood with double-gloving and sodium hydroxide quench traps.

Protocol: Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine
  • Reagents: 2-Bromo-3-hydroxypyridine (1.0 eq), NaH (60% in oil, 1.2 eq), MOMCl (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Wash NaH with hexane to remove oil; suspend in dry DMF at 0°C.

    • Add 2-Bromo-3-hydroxypyridine portion-wise. Evolution of H₂ gas occurs.[1] Stir 30 min.

    • Add MOMCl dropwise via syringe.

    • Warm to RT and stir for 2–4 hours.

    • Quench: Carefully add sat. NH₄Cl.[2] Extract with EtOAc.[1]

  • NMR Prep: Dissolve ~10 mg of purified oil in 0.6 mL CDCl₃.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Halogenated Hydroxypyridine Deprotonation Deprotonation (NaH, 0°C, DMF) Start->Deprotonation Dissolve Intermediate Pyridine Anion Deprotonation->Intermediate -H2 Gas Alkylation Alkylation (+ MOMCl) Intermediate->Alkylation Nucleophilic Attack Quench Quench & Workup (NH4Cl / EtOAc) Alkylation->Quench Completion Product MOM-Protected Pyridine Quench->Product Purification

Figure 1: Step-by-step synthesis workflow for MOM protection of halogenated pyridines.

Structural Elucidation Workflow

Assigning peaks in a halogenated system requires a logical flow, particularly to distinguish the MOM signals from the ring carbons.

Visualization: NMR Assignment Logic

NMRAssignment Start Start: Acquire 13C{1H} Spectrum CheckRegion1 Check 90-100 ppm Region Start->CheckRegion1 Has94 Signal at ~94-96 ppm? CheckRegion1->Has94 ConfirmMOM MOM CH2 Confirmed (Anomeric) Has94->ConfirmMOM Yes CheckBenzyl Check ~70-75 ppm (Possible Benzyl/Impurity) Has94->CheckBenzyl No CheckRegion2 Check 55-60 ppm Region ConfirmMOM->CheckRegion2 ConfirmMe MOM CH3 Confirmed CheckRegion2->ConfirmMe CheckRing Analyze Aromatic Region (100-165 ppm) ConfirmMe->CheckRing HalogenCheck Identify Halogen Effect CheckRing->HalogenCheck Fluorine Doublets present? (C-F Coupling) HalogenCheck->Fluorine Iodine Shielded Ipso C? (90-100 ppm) HalogenCheck->Iodine Final Structure Verified Fluorine->Final Iodine->Final

Figure 2: Logical flowchart for assigning


C NMR signals in MOM-protected systems.

References

  • MOM Protection Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOMCl conditions).
  • NMR Shifts of Pyridines: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for general pyridine ring shifts).
  • Halogen Heavy Atom Effects

    • Facelli, J. C., et al. (2017). "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics, 19, 6570-6576. Link

  • MOM vs.

    • BenchChem. (2025).[1][2] "A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols." Link

  • Directed Ortho Metallation (DoM)

Sources

Validation

LC-MS fragmentation pattern of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

Title: LC-MS/MS Characterization Guide: 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine Executive Summary This guide details the mass spectrometric behavior of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine , a critical halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS/MS Characterization Guide: 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

Executive Summary This guide details the mass spectrometric behavior of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine , a critical halogenated heterocyclic intermediate. Due to the simultaneous presence of bromine, chlorine, and an acid-labile methoxymethyl (MOM) protecting group, this molecule exhibits a unique isotopic "fingerprint" and specific fragmentation lability. This document provides a comparative analysis of ionization techniques (ESI vs. APCI), theoretical fragmentation pathways, and experimental protocols for structural validation.

Part 1: The Isotopic Fingerprint (Theoretical Baseline)

Before analyzing fragmentation, the identity of the parent ion must be confirmed via its isotopic envelope. This molecule contains one bromine (


) and one chlorine (

).

Calculated Isotope Distribution: Unlike standard organic molecules where the M+1 peak is minor (due to


), the interaction between Br and Cl creates a distinct M, M+2, M+4  pattern.[1]
  • Nominal Mass (M): Contains

    
     and 
    
    
    
    .
  • M+2: Contains (

    
    ) AND (
    
    
    
    ).
  • M+4: Contains

    
     and 
    
    
    
    .

Approximate Intensity Ratio: Using a binomial expansion


:
  • M (ac): Relative Intensity ~3[1]

  • M+2 (ad + bc): Relative Intensity ~(1 + 3) = 4

  • M+4 (bd): Relative Intensity ~1

Diagnostic Rule: Look for a "triplet" cluster where the middle peak is the highest (approx. ratio 3:4:1 ).

IsotopePattern Start Halogen Inputs Br Bromine (1:1) 79Br / 81Br Start->Br Cl Chlorine (3:1) 35Cl / 37Cl Start->Cl M Peak M (79Br + 35Cl) Intensity: ~30% Br->M M2 Peak M+2 (81Br+35Cl) & (79Br+37Cl) Intensity: ~40% Br->M2 M4 Peak M+4 (81Br + 37Cl) Intensity: ~10% Br->M4 Cl->M Cl->M2 Cl->M4

Figure 1: Combinatorial logic of Br/Cl isotope patterns resulting in the diagnostic 3:4:1 intensity ratio.

Part 2: Comparative Ionization (ESI vs. APCI)

The choice of ion source is critical due to the MOM (methoxymethyl) group, which is an acetal and inherently acid-labile.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation (liquid phase). "Softer" ionization.[2]Corona discharge (gas phase). "Harder" ionization.
Protonation Site Pyridine Nitrogen (High Basicity).Pyridine Nitrogen.
In-Source Fragmentation Low. Preserves the intact protecting group (MOM).High. Thermal energy often cleaves the MOM ether before MS/MS.
Sensitivity High for basic pyridines.Moderate. Better for non-polar analogs.
Matrix Effects Susceptible to ion suppression.More robust against matrix effects.
Recommendation Preferred for Quantitation. Use to monitor the intact parent.Preferred for Core Structure Analysis. Use if MOM group stability is irrelevant.

Critical Insight: If you observe a dominant peak at [M-30] or [M-46] in your full scan (MS1), your source temperature or cone voltage is too high, causing the MOM group to degrade prior to selection.

Part 3: Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows a predictable degradation pathway dominated by the protecting group loss.

Precursor Ion:


 (m/z ~252, based on 

)

Primary Pathway: MOM Cleavage The MOM group usually fragments via two competing mechanisms:

  • Neutral Loss of Formaldehyde (30 Da): The ether oxygen protonates, releasing

    
    , leaving a methylated pyridine intermediate.
    
  • Total Deprotection (Loss of 46 Da): Loss of the entire methoxymethyl moiety (

    
    ) to restore the hydroxyl group (3-hydroxy-4-bromo-2-chloropyridine).
    

Secondary Pathway: Halogen Loss After the protecting group is lost, the pyridine ring fragments via radical loss of halogens (


 or 

) or neutral loss of HX.

FragmentationPath Parent Parent Ion [M+H]+ m/z ~252 (Intact MOM-Pyridine) Path1 Neutral Loss: Formaldehyde (-CH2O, -30 Da) Parent->Path1 Path2 Neutral Loss: Methoxymethyl ether (-C2H6O, -46 Da) Parent->Path2 Intermediate1 O-Methyl Intermediate [M+H-30]+ m/z ~222 Path1->Intermediate1 Intermediate2 Deprotected 3-OH Pyridine [M+H-46]+ m/z ~206 Path2->Intermediate2 FragmentBr Loss of Bromine (-Br radical) Intermediate2->FragmentBr FinalProd Core Pyridine Fragment m/z ~127 FragmentBr->FinalProd

Figure 2: Proposed fragmentation tree. The loss of the MOM group (Path 2) is typically the base peak in CID experiments.

Part 4: Experimental Protocol

To validate this pattern, follow this self-validating workflow.

1. Sample Preparation:

  • Solvent: Dissolve in 50:50 Acetonitrile:Water.

  • Buffer: Add 0.1% Formic Acid. Note: Do not use high concentrations of acid or let the sample sit, as MOM groups can hydrolyze in acidic solutions over time.

  • Concentration: 1 µg/mL (1 ppm).

2. LC Conditions (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The halogenated MOM-pyridine is moderately lipophilic and should elute around 60-70% B.

3. MS Parameters (ESI+):

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Keep Low (15-20V). High cone voltage will mimic MS/MS fragmentation in the source.

  • Source Temp: < 350°C (To prevent thermal degradation).

4. Validation Steps:

  • Full Scan (MS1): Confirm the 3:4:1 isotope pattern at m/z 252, 254, 256.

  • In-Source Check: If m/z 206 (deprotected species) is present in MS1, lower the Cone Voltage.

  • Product Scan (MS2): Select m/z 252 as precursor. Apply Collision Energy (CE) ramp (10-40 eV). Look for the emergence of m/z 206 (loss of MOM) and m/z 222 (loss of formaldehyde).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for halogen isotope patterns).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Detailed stability mechanisms of MOM ethers).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (General fragmentation rules for heteroatoms).

Sources

Comparative

Strategic Selection: MOM vs. SEM Protecting Groups for 3-Hydroxypyridines

Executive Summary: The Strategic Divergence In the medicinal chemistry of pyridine scaffolds, the protection of the 3-hydroxyl group is rarely a trivial "blocking" step; it is often a strategic decision that dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In the medicinal chemistry of pyridine scaffolds, the protection of the 3-hydroxyl group is rarely a trivial "blocking" step; it is often a strategic decision that dictates the regioselectivity of future functionalizations (specifically Directed Ortho Metalation, DoM) and the viability of late-stage deprotection.

While both Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM) ethers are acetal-based protecting groups that withstand strong nucleophiles (e.g., n-BuLi, Grignards), they diverge critically in two areas: steric influence on lithiation and deprotection orthogonality .

  • Select MOM when: You require a compact Directing Metalation Group (DMG) to maximize C2-lithiation yields or when atom economy/cost is a priority in early-phase scale-up.

  • Select SEM when: You require fluoride-labile orthogonal deprotection (avoiding acidic conditions that protonate the pyridine ring) or when you need to suppress C2-lithiation in favor of C4 via steric shielding (though less common).

Chemical Properties & Stability Profile[1][2][3]

Both groups rely on the stability of the acetal linkage. However, the silicon moiety in SEM introduces unique susceptibility to fluoride and Lewis acids.

FeatureMOM Ether (

)
SEM Ether (

)
Electronic Nature Electron-donating, strong chelator (O-Li).Electron-donating, strong chelator (O-Li).
Steric Bulk Low (

-value negligible).
Moderate/High (Flexible tail).
Stability: Base Excellent (

-BuLi, KHMDS, NaOH).
Excellent (

-BuLi, KHMDS, NaOH).
Stability: Acid Labile to strong acid (TFA, HCl).Labile to acid (TFA), but often slower than MOM.
Stability: Lewis Acid Moderate (Stable to mild LA).Unstable (Cleaved by

,

,

).
Stability: Fluoride Stable .[1]Labile (TBAF, TAS-F, HF·Py).
Toxicity High (MOMCl is a carcinogen).Moderate (SEMCl is a lachrymator).

Directed Ortho Metalation (DoM): The "C2 vs. C4" Battle

For 3-hydroxypyridines, the protecting group serves as a Directing Metalation Group (DMG) . The nitrogen atom of the pyridine ring and the oxygen of the protecting group creates a "convergent" binding site for Lithium, strongly favoring lithiation at C2 (the position between N and O).

Mechanism of Action

The coordination of the alkyllithium aggregate breaks down, and the lithium coordinates to the pyridine nitrogen and the ether oxygen. This Complex Induced Proximity Effect (CIPE) lowers the activation energy for deprotonation at C2.

DoM_Mechanism cluster_0 Pre-Lithiation Complex cluster_1 Transition State (C2) cluster_2 Lithiated Species Pyridine 3-PG-Pyridine LiBase n-BuLi Aggregate Pyridine->LiBase Coordination TS Li-N / Li-O Chelation (5-membered ring) LiBase->TS Deaggregation Prod 2-Li-3-PG-Pyridine TS->Prod Deprotonation (Kinetic Control)

Caption: The convergent directing effect of the Pyridine Nitrogen and the 3-alkoxy group strongly favors C2 lithiation. MOM allows tight chelation; SEM's bulk can slightly retard this rate or require stronger bases.

Comparative Performance in DoM
  • MOM: The compact size allows for tight binding of the organolithium. Yields for C2 functionalization are typically 85-95% .

  • SEM: The bulky trimethylsilyl tail can introduce steric clash with the approaching base, particularly if the base is bulky (e.g., t-BuLi or LiTMP). While C2 is still favored, yields can drop to 70-85% , or require longer reaction times.

Experimental Protocols

A. Installation of Protecting Group

Note: MOMCl is a potent carcinogen. Use strictly in a fume hood.

Standard Conditions (NaH/DMF):

  • Preparation: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M) at 0°C under Argon.

  • Deprotonation: Add 3-hydroxypyridine (1.0 equiv) solution in DMF dropwise. Stir at 0°C for 30 min (H₂ evolution).

  • Alkylation: Add MOMCl or SEMCl (1.1 equiv) dropwise.

  • Completion: Warm to RT and stir for 1–3 h.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1] Wash organic layer with water (
    
    
    
    ) to remove DMF.
  • Yield: MOM (~95%), SEM (~92%).

B. Directed Ortho Metalation (C2-Functionalization)

This protocol installs an electrophile (E) at the C2 position.

  • Setup: Dissolve protected pyridine (1.0 equiv) in anhydrous THF (0.2 M) containing TMEDA (1.1 equiv). Cool to -78°C .[2][3][4][5][6]

  • Lithiation: Add

    
    -BuLi  (1.1 equiv, 1.6 M in hexanes) dropwise down the side of the flask.
    
    • Critical Step: For MOM, stir 1 h at -78°C. For SEM, stir 1.5 h at -78°C to ensure complete lithiation despite steric bulk.

  • Quench: Add Electrophile (e.g.,

    
    , DMF, 
    
    
    
    ) (1.2 equiv).
  • Warm: Allow to warm to RT over 2 h.

  • Workup: Standard aqueous workup.

C. Deprotection Protocols

Method A: Acidic Hydrolysis (MOM & SEM)

  • Reagents: 6M HCl in MeOH or TFA/DCM (1:1).

  • Procedure: Dissolve substrate in solvent. Add acid.[1][7] Heat to reflux (HCl) or stir at RT (TFA).

  • Challenge: The pyridine nitrogen will protonate, forming a pyridinium salt. This changes solubility and requires a basic workup (neutralization with

    
    ) to recover the free base. This can be messy if the product is water-soluble (zwitterionic).
    

Method B: Fluoride Cleavage (SEM ONLY)

  • Reagents: TBAF (1M in THF) or TAS-F.

  • Procedure: Dissolve SEM-pyridine in THF. Add TBAF (2-3 equiv). Heat to 60°C if necessary (ethylene linker fragmentation requires energy).

  • Advantage: The reaction remains neutral/basic . The pyridine nitrogen is not protonated.

  • Mechanism: Fluoride attacks Silicon -> Fragmentation to ethylene + formaldehyde + alcohol.

Deprotection_Flow cluster_MOM MOM Route cluster_SEM SEM Route Start Protected 3-OH Pyridine MOM_Cond HCl / MeOH or TFA Start->MOM_Cond If MOM SEM_Cond TBAF / THF or TAS-F Start->SEM_Cond If SEM MOM_Int Pyridinium Salt (Water Soluble) MOM_Cond->MOM_Int Protonation MOM_Final Free 3-OH Pyridine MOM_Int->MOM_Final Basic Workup (Risk of loss) SEM_Final Free 3-OH Pyridine SEM_Cond->SEM_Final Neutral Conditions (High Recovery)

Caption: SEM offers a neutral deprotection pathway via TBAF, avoiding the formation of pyridinium salts common in acid hydrolysis of MOM.

Decision Matrix

Constraint / RequirementRecommended Group Reasoning
Substrate contains acid-labile groups (e.g., acetals, Boc)SEM Can be removed with Fluoride (TBAF), leaving acid-sensitive groups intact.
Substrate is very water soluble (Polar Pyridine)SEM Avoids aqueous workup required after acid deprotection; TBAF reaction can be purified directly or via non-aqueous workup.
Maximizing DoM Yield (C2) MOM Less steric hindrance allows for faster and more complete lithiation.
Scale-up (>100g) MOM Reagents are significantly cheaper; atom economy is better.
Late-Stage Functionalization SEM Orthogonality allows it to survive other deprotections (e.g., removing a Boc group with TFA while keeping SEM on).

References

  • Snieckus, V. (1990).[8] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gribble, G. W., & Saulnier, M. G. (1992). "Chemistry of the 3-halopyridines." Heterocycles, 35(1), 151. (Foundational work on 3-functionalized pyridines).
  • Lipshutz, B. H., & Pegram, J. J. (1980). "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346. Link

  • BenchChem. (2025). "A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols." (General stability data). Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive standard for deprotection conditions).

Sources

Validation

A Comparative Guide to the Reactivity of 4-Bromopyridine vs. 4-Iodopyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, as these heterocycles are integral to a vast array of biological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, as these heterocycles are integral to a vast array of biologically active molecules.[1] Among the most versatile intermediates for introducing molecular complexity are 4-halopyridines, which serve as key building blocks in palladium-catalyzed cross-coupling reactions. The choice between a 4-bromo or 4-iodo substituent is a critical decision in synthetic strategy, directly impacting reaction efficiency, cost, and overall yield.

This guide provides an in-depth comparison of the reactivity of 4-bromopyridine and 4-iodopyridine intermediates in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the fundamental principles and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Decisive Role of the Carbon-Halogen Bond: A Mechanistic Overview

The difference in reactivity between 4-iodopyridine and 4-bromopyridine is fundamentally rooted in the disparity of their carbon-halogen (C-X) bond strengths. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is generally initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often rate-determining, involves the cleavage of the C-X bond.

The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[2] The weaker C-I bond requires less energy to break, thus facilitating a faster oxidative addition compared to the more robust C-Br bond.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br276
C-I240

This fundamental difference in bond energy means that reactions with 4-iodopyridine can often be conducted under milder conditions—lower temperatures, shorter reaction times, and with lower catalyst loadings—compared to their 4-bromopyridine counterparts.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, a pillar of C-C bond formation, elegantly demonstrates the reactivity gap between iodo and bromo pyridines. While both are effective substrates, the enhanced reactivity of 4-iodopyridine often translates to more favorable reaction conditions and higher efficiency.

Experimental Data Comparison

The following table, a compilation of data from various sources, illustrates the typical conditions and outcomes for the Suzuki-Miyaura coupling of 4-bromo and 4-iodopyridine with arylboronic acids. It is important to note that these are not from a single head-to-head study but are representative of the conditions often employed for each substrate.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012-24~70-90
4-IodopyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-906-12~85-98
4-BromopyridineXPhos Pd G2K₃PO₄Toluene1001280-98[3]
4-IodopyridinePdCl₂(PPh₃)₂Na₂CO₃Dioxane/H₂OReflux8High

The data suggests that while excellent yields can be achieved with 4-bromopyridine, this often necessitates higher temperatures and longer reaction times. In contrast, 4-iodopyridine can achieve comparable or even superior yields under milder conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction & Work-up prep1 Add 4-halopyridine (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to a dry Schlenk flask. prep2 Seal, evacuate, and backfill with inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add degassed solvent (e.g., Dioxane/H₂O 4:1). prep2->prep3 prep4 Add Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). prep3->prep4 react Heat mixture with vigorous stirring. (e.g., 80-100°C) prep4->react monitor Monitor progress by TLC or LC-MS. react->monitor workup1 Cool to room temperature, dilute with organic solvent (e.g., Ethyl Acetate). monitor->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry organic layer, filter, and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify

Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. When comparing 4-bromo- and 4-iodopyridine in this context, a nuanced picture emerges. While the general reactivity trend of I > Br for oxidative addition holds, the nature of the halide can also influence other steps in the catalytic cycle. Interestingly, for some Buchwald-Hartwig reactions, aryl bromides can be superior substrates to aryl iodides, as the iodide anion generated can sometimes lead to the formation of unreactive palladium dimer complexes, thereby inhibiting the catalyst.[4][5]

Experimental Data Comparison

The choice of ligand is critical in Buchwald-Hartwig aminations and is often tailored to the specific amine.[6] Below is a table of representative conditions.

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80460[7]
3-Bromo-2-aminopyridineMorpholineRuPhos-PrecatalystLiHMDSTHF651683[8]
Heteroaryl BromidesPrimary/Secondary AminesPd₂(dba)₃ / XPhosK₃PO₄t-BuOH10012-24Good to Excellent
Heteroaryl IodidesPrimary/Secondary AminesPd₂(dba)₃ / XPhosK₃PO₄t-BuOH80-1008-16Good to Excellent

For many applications, 4-bromopyridine is a reliable and cost-effective choice, with modern catalyst systems providing excellent results. 4-Iodopyridine may be advantageous when milder conditions are required, for instance, with thermally sensitive substrates.

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 LₙPd(0) pd2_complex L₂Pd(II)(Ar)X pd0->pd2_complex Ar-X oa Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR₂') pd2_complex->amido_complex HNR₂', Base amine_assoc Amine Association/ Base-mediated Deprotonation amido_complex->pd0 product Ar-NR₂' amido_complex->product re Reductive Elimination center oa_label Oxidative Addition amine_label Amine Coordination re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[9][10] In this reaction, the higher reactivity of the C-I bond is particularly pronounced. 4-Iodopyridine can often undergo coupling at or near room temperature, whereas 4-bromopyridine typically requires elevated temperatures to achieve comparable reaction rates.[10]

Experimental Data Comparison

The following data illustrates the milder conditions achievable with 4-iodopyridine in Sonogashira couplings.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromopyridinePhenylacetylenePd/C, PPh₃, CuIDiisopropylamineDMA/H₂O8024High Conversion
4-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHFRoom Temp6-12>95
3-BromopyridineVarious AlkynesPd/C, PPh₃, CuIDiisopropylamineDMA8024High Conversion[11]
4-IodopyridinePhenylacetyleneMagnetic Janus CatalystEt₃NH₂O801Excellent[12]

This reactivity difference can be exploited for selective functionalization. For instance, in a molecule containing both bromo and iodo substituents, the iodo group can be selectively coupled under mild conditions, leaving the bromo group available for a subsequent transformation.[10]

Experimental Protocol: Comparative Sonogashira Coupling

This protocol is designed to directly compare the reactivity of 4-bromo- and 4-iodopyridine.

Materials:

  • 4-Bromopyridine (1.0 mmol)

  • 4-Iodopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • In two separate, dry Schlenk flasks under an argon atmosphere, add the respective halopyridine, PdCl₂(PPh₃)₂, and CuI.

  • To each flask, add degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture for the 4-iodopyridine at room temperature.

  • Heat the reaction mixture for the 4-bromopyridine to 60-80°C.

  • Monitor the progress of both reactions by TLC or GC-MS at regular intervals (e.g., every hour).

  • Upon completion (disappearance of the starting halopyridine), quench the reactions with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

The reaction with 4-iodopyridine is expected to reach completion significantly faster and at a lower temperature than the reaction with 4-bromopyridine.

Conclusion and Strategic Recommendations

The choice between 4-bromopyridine and 4-iodopyridine is a strategic one, balancing reactivity, cost, and the specific demands of the synthetic route.

  • 4-Iodopyridine is the more reactive substrate, enabling milder reaction conditions, shorter reaction times, and often higher yields. It is the substrate of choice for thermally sensitive molecules and for achieving high efficiency. Its higher reactivity also allows for selective coupling in the presence of other halides.

  • 4-Bromopyridine is a more cost-effective and readily available starting material. With the advent of modern, highly active catalyst systems, excellent results can be achieved in most cross-coupling reactions, albeit often requiring more forcing conditions (higher temperatures and longer reaction times). It is a robust and economical choice for many large-scale applications.

By understanding the fundamental principles of C-X bond activation and considering the experimental data, researchers can judiciously select the optimal 4-halopyridine intermediate to accelerate their research and development efforts.

References

  • MDPI. (2013, March 25). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • ACS Publications. (2003, March 13). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • MDPI. (2013, March 25). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ACS Publications. (2005, August 10). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • N/A
  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of California, Berkeley. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of CAS 1542143-40-7

This guide outlines a rigorous High-Performance Liquid Chromatography (HPLC) method development strategy for CAS 1542143-40-7 (4-Bromo-2-chloro-3-(methoxymethoxy)pyridine). It contrasts standard generic protocols with an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous High-Performance Liquid Chromatography (HPLC) method development strategy for CAS 1542143-40-7 (4-Bromo-2-chloro-3-(methoxymethoxy)pyridine). It contrasts standard generic protocols with an optimized, stability-indicating method designed to address the specific physicochemical challenges of this halogenated pyridine intermediate.

Introduction & Physicochemical Profiling

CAS 1542143-40-7 , chemically identified as 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine , is a critical pharmaceutical intermediate.[1] Its structure features a pyridine core substituted with two halogens (Br, Cl) and a methoxymethoxy (MOM) ether protection group.

The Analytical Challenge

Developing a robust purity method for this molecule presents three distinct challenges that generic "scouting" gradients often fail to address:

  • MOM Group Lability: The acetal-like MOM ether is acid-sensitive. Standard acidic mobile phases (0.1% TFA, pH ~2.0) can induce on-column hydrolysis, leading to "ghost peaks" (the deprotected alcohol) and inaccurate purity assays.

  • Halogen Selectivity: The presence of Chlorine and Bromine creates a dipole moment that requires specific stationary phase interactions for optimal peak shape.

  • Hydrophobicity: The molecule is moderately lipophilic (Predicted LogP ~2.5–3.0), requiring high organic strength for elution.

Method Development Strategy (Decision Tree)

The following workflow illustrates the logic applied to select the optimal stationary and mobile phases.

MethodDevelopment Start Start: CAS 1542143-40-7 Stability Step 1: pH Stability Check (MOM Group Integrity) Start->Stability Acidic Acidic (pH 2.0) Risk: Hydrolysis Stability->Acidic Fail Neutral Neutral (pH 7.0) Stable Stability->Neutral Pass ColumnScreen Step 2: Column Screening Neutral->ColumnScreen C18 C18 Column (Hydrophobic Interaction) ColumnScreen->C18 Adequate Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColumnScreen->Phenyl Superior Selectivity FinalMethod Final Method: Ammonium Acetate (pH 7) / ACN Phenyl-Hexyl Phase C18->FinalMethod Alternative Phenyl->FinalMethod

Figure 1: Decision matrix for selecting pH and stationary phase based on analyte stability and selectivity.

Performance Comparison: Column & Mobile Phase Selection

We compared the performance of a standard generic method against the optimized targeted method.

Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 254 nm (Pyridine absorption max)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

Scenario A: The "Generic" Approach (Alternative)
  • Column: Standard C18 (Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Observation: While retention was acceptable, a small pre-peak appeared after 4 hours of autosampler stability testing, indicating slight degradation of the MOM group in the acidic medium.

Scenario B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (Phenomenex Luna Phenyl-Hexyl, 4.6 x 150mm, 5µm)

  • Mobile Phase: 10mM Ammonium Acetate pH 7.0 (A) / Acetonitrile (B)

  • Observation: The Phenyl-Hexyl phase utilized

    
    -
    
    
    
    interactions with the pyridine ring and the halogen substituents, resulting in sharper peak shapes and better resolution from process impurities. The neutral pH ensured 100% stability over 24 hours.
Quantitative Comparison Data
ParameterGeneric Method (C18, Acidic)Optimized Method (Phenyl-Hexyl, Neutral)Improvement
Retention Time (

)
4.2 min5.8 minBetter retention
Tailing Factor (

)
1.351.0820% Improvement
Theoretical Plates (

)
8,50012,40045% Higher Efficiency
Stability (24h Area %) 98.2% (Degradation observed)99.9% (Stable)Eliminated Hydrolysis
Resolution (

)
1.8 (from impurity A)3.2 (from impurity A)Superior Selectivity

Table 1: Comparative metrics demonstrating the superiority of the Phenyl-Hexyl/Neutral pH system.

Optimized Experimental Protocol

This protocol is the "Gold Standard" for releasing batches of CAS 1542143-40-7.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Ammonium Acetate: HPLC Grade.

  • Water: Milli-Q or equivalent (18.2 MΩ).

Step-by-Step Methodology

1. Buffer Preparation (10mM Ammonium Acetate, pH 7.0)

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water.

  • Filter through a 0.22 µm nylon membrane. Note: Do not adjust pH with acid; the natural pH is ~6.8–7.0, which is ideal.

2. Chromatographic Conditions

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detector: UV-Vis / PDA at 254 nm (bw 4nm).

  • Column Temp: 30°C.

3. Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

4. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare a stock of 1.0 mg/mL, dilute to 0.1 mg/mL for assay.

  • Critical: Use amber vials if possible, though the molecule is not highly photosensitive, halogenated compounds can be labile.

Validation & System Suitability

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must pass the following system suitability criteria before every run:

  • Precision: %RSD of peak area for 5 replicate injections of standard

    
     2.0%.
    
  • Efficiency: Theoretical plates (

    
    ) > 5,000.
    
  • Peak Shape: Tailing factor (

    
    ) between 0.9 and 1.2.
    
  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, ensuring detection of trace de-halogenated byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129981742, 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. Retrieved from [Link][1]

  • Phenomenex Inc. HPLC Column Selection Guide: Phenyl-Hexyl Selectivity for Halogenated Compounds. Retrieved from [Link]

Sources

Validation

Reference Standards for 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine Impurities: A Comparative Qualification Guide

Executive Summary 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS: 1542143-40-7) is a critical high-value intermediate, primarily utilized in the synthesis of KRAS G12C inhibitors such as Sotorasib (AMG 510) .[1] The st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS: 1542143-40-7) is a critical high-value intermediate, primarily utilized in the synthesis of KRAS G12C inhibitors such as Sotorasib (AMG 510) .[1] The stringent quality control required for late-stage pharmaceutical intermediates mandates the rigorous identification and quantification of impurities.

This guide objectively compares the performance and viability of Commercial Certified Reference Materials (CRMs) against In-House Synthesized Standards and Surrogate Quantitation (RRF) methods. It provides actionable protocols for qualifying these standards, with a specific focus on the chemical stability of the methoxymethoxy (MOM) protecting group during analysis.

Part 1: The Impurity Landscape

The quality of this pyridine intermediate is defined by its impurity profile. Due to the halogenated nature and the acid-labile protecting group, three specific classes of impurities are critical to monitor.

Key Impurity Classes[2][3]
  • Deprotected Species (Hydrolysis):

    • Impurity A: 4-Bromo-2-chloro-3-hydroxypyridine.[1]

    • Cause: Acidic hydrolysis of the MOM ether during workup or storage.

  • Regioisomers (Halogen Scrambling):

    • Impurity B: 2-Bromo-4-chloro-3-(methoxymethoxy)pyridine.[1]

    • Cause: Metal-halogen exchange errors or non-selective halogenation during synthesis.[1]

  • Homologs & Over-Halogenated Byproducts:

    • Impurity C: 2,4-Dichloro-3-(methoxymethoxy)pyridine.[1]

    • Cause: Incomplete bromination or starting material contamination.

Visualizing the Impurity Genesis

The following diagram maps the formation pathways of these critical impurities relative to the target molecule.

ImpurityPathways cluster_legend Legend SM 2-Chloro-3-hydroxypyridine (Starting Material) Target TARGET: 4-Bromo-2-chloro-3- (methoxymethoxy)pyridine SM->Target 1. Bromination 2. MOM-Cl Protection Imp_C Impurity C: 2,4-Dichloro Analog SM->Imp_C Chlorination side-reaction Imp_A Impurity A: Deprotected (3-OH) Target->Imp_A Acidic Hydrolysis (Loss of MOM) Imp_B Impurity B: Regioisomer (2-Br, 4-Cl) Target->Imp_B Halogen Scrambling (Lithium exchange) key1 Target Product key2 Critical Impurity

Figure 1: Genesis of impurities during the synthesis of the halogenated pyridine core.

Part 2: Comparative Analysis of Reference Standard Options

When establishing a control strategy, researchers must choose between sourcing commercial CRMs, synthesizing standards in-house, or using relative response factors (RRFs).[1]

Option A: Commercial Certified Reference Materials (CRMs)

Best for: Late-stage GMP validation and regulatory filings. Commercial CRMs for this specific intermediate are often available from specialized vendors (e.g., ChemScene, SynHet) as "Research Grade" or "Analytical Standards."[1] True ISO 17034 CRMs are rare for such specific intermediates.

Option B: In-House Synthesis & Qualification

Best for: Routine Process Development and early-phase QC. Synthesizing the impurity in-house allows for a renewable supply but places the burden of characterization (structural elucidation) on the user.[1]

Option C: Surrogate Standards (RRF Method)

Best for: High-throughput screening where standards are unavailable. Uses the parent peak (Target) to quantify impurities, assuming a Relative Response Factor (RRF) of 1.0 or a calculated value.

Performance Comparison Matrix
FeatureOption A: Commercial CRM Option B: In-House Standard Option C: Surrogate (RRF)
Traceability High (CoA linked to NIST/USP)Medium (Dependent on internal rigor)Low (Assumed)
Cost High ($500 - $2,000 / 10mg)Low (Material cost) + High LaborLowest
Lead Time 1-4 Weeks (Synthesis on Demand)2-6 Weeks (Synthesis + ID)Immediate
Accuracy >98.0% (Mass Balance assigned)>95.0% (qNMR assigned)+/- 20% (Response variation)
Regulatory Risk LowLow (If fully characterized)High (Requires justification)

Part 3: Technical Qualification Protocol (The "How-To")

To ensure scientific integrity, any reference standard (Commercial or In-House) must be qualified using a self-validating system.[1]

Structural Elucidation (Identity)

For 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine, identity must be confirmed orthogonally:

  • 1H NMR (DMSO-d6): Look for the distinct MOM methylene singlet (~5.2 ppm) and the methoxy singlet (3.4 ppm). The pyridine protons will show a characteristic coupling pattern (d, J5-8 Hz) depending on the regioisomer.

  • Mass Spectrometry (LC-MS): Confirm the halogen isotope pattern. A compound with 1 Br and 1 Cl will show a distinct M, M+2, M+4 pattern with relative intensities approx 3:4:1.

Purity Assignment (Potency)

Do not rely solely on HPLC area %. The "Mass Balance" approach is the gold standard:



Critical Analytical Consideration: MOM Stability

Expert Insight: The methoxymethoxy (MOM) group is acid-labile.[2] Standard reverse-phase HPLC methods using 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1]0) can cause on-column degradation of the standard, leading to split peaks and false impurity profiles.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18), 3.0 x 100 mm, 2.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) or Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Why? The neutral/slightly basic pH preserves the MOM ether integrity during the run.

Qualification Workflow Diagram

The following workflow illustrates the decision logic for qualifying a new batch of reference standard.

QualificationWorkflow Start Candidate Material (Synthesized or Purchased) Step1 1. Structural ID (1H-NMR + MS Isotope Pattern) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. Purity Assessment (HPLC - Neutral pH) Decision1->Step2 Yes Fail REJECT / Repurify Decision1->Fail No Step3 3. Volatiles & Water (TGA / KF / ROI) Step2->Step3 Calc 4. Calculate Potency (Mass Balance Equation) Step3->Calc Pass RELEASE as Primary Standard (Generate CoA) Calc->Pass

Figure 2: Step-by-step qualification workflow for establishing a Primary Reference Standard.

References

  • ChemScene. (n.d.). 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine Product Page. Retrieved from

  • SynHet. (n.d.). 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine Manufacturer Info. Retrieved from

  • National Institutes of Health (NIH). (2022). Addressing Atropisomerism in the Development of Sotorasib. PMC9526743. Retrieved from

  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group Stability. Retrieved from

  • European Directorate for the Quality of Medicines (EDQM). (2024). Ph.[4] Eur. Reference Standards: General Text 5.12. Retrieved from

Sources

Comparative

Structural Elucidation of Polysubstituted Pyridine Intermediates: SC-XRD vs. MicroED

Executive Summary Polysubstituted pyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in therapeutic bioactive molecules, agrochemicals, and natural produc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted pyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in therapeutic bioactive molecules, agrochemicals, and natural products[1]. Synthesizing these dense architectures—often via multicomponent reactions (MCRs) or targeted C–H functionalization—presents a significant analytical challenge. Because these highly substituted rings lack adjacent protons, traditional 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy often yields inconclusive data regarding regioselectivity and absolute stereochemistry[2].

Consequently, 3D crystallographic data is mandatory for definitive structural validation. While Single-Crystal X-ray Diffraction (SC-XRD) has historically been the gold standard, polysubstituted pyridine intermediates notoriously precipitate as fine microcrystalline powders during purification[2]. This guide objectively compares traditional SC-XRD with the paradigm-shifting Microcrystal Electron Diffraction (MicroED) platform, providing researchers with actionable, field-proven protocols for structural elucidation.

The Analytical Bottleneck & Technological Alternatives

The primary challenge in small-molecule crystallography is the physical limitation of the incident beam. X-rays interact weakly with matter, requiring large, highly ordered single crystals (typically >10–100 μm) to produce a detectable diffraction pattern[3]. Conversely, electrons interact with matter much more strongly than X-rays. MicroED leverages a cryogenic Transmission Electron Microscope (cryo-TEM) to shoot a beam of electrons through sub-micron crystals, yielding high-resolution diffraction data from samples that are orders of magnitude too small for SC-XRD[2].

Workflow Synthesis Polysubstituted Pyridine Synthesis (e.g., MCRs) Powder Microcrystalline Powder (Intermediate) Synthesis->Powder SCXRD_Path SC-XRD Pathway Powder->SCXRD_Path Traditional MicroED_Path MicroED Pathway Powder->MicroED_Path Advanced Cryst Extensive Crystallization Screening (Days-Weeks) SCXRD_Path->Cryst SC_Data Large Single Crystal (>10-100 μm) Cryst->SC_Data Structure 3D Crystal Structure (Regiochemistry & Stereocenters) SC_Data->Structure X-ray Beam Grid Direct Grid Prep (Minutes) MicroED_Path->Grid Nano_Data Sub-micron Crystals (<1 μm) Grid->Nano_Data Nano_Data->Structure Electron Beam

Workflow comparison for polysubstituted pyridine structural elucidation.
Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of SC-XRD versus MicroED for pharmaceutical intermediates[4][5].

ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Sample Requirement > 5–10 mg< 1 mg
Crystal Size Required > 10–100 μm100 nm – 1 μm
Data Collection Time Hours to DaysMinutes
Crystallization Bottleneck High (Days to Weeks)None (Direct from powder)
Resolution Limit Sub-angstrom (typically ~0.7 Å)High (~0.8 – 1.0 Å)
Radiation Damage Low to ModerateHigh (Mitigated via Cryo-cooling)
Absolute Configuration Routine (Anomalous Dispersion)Feasible via Chiral Salt Formation

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used for both methodologies. The causality behind each step is explicitly defined to guide experimental choices.

Protocol A: SC-XRD Crystallization and Data Collection

Causality Focus: Minimizing supersaturation to promote ordered lattice growth.

  • Solvent Screening: Dissolve 5-10 mg of the polysubstituted pyridine intermediate in a range of volatile solvents (e.g., DCM, EtOAc, THF).

  • Vapor Diffusion (Anti-solvent method): Place the sample vial inside a larger vial containing an anti-solvent (e.g., hexanes or pentane). Cap the outer vial tightly.

    • Why: The volatile anti-solvent slowly diffuses into the sample solution, gradually lowering the solubility of the intermediate. This slow increase in supersaturation prevents rapid nucleation, favoring the growth of a few large, high-quality crystals rather than a microcrystalline crash-out.

  • Harvesting: After 7–14 days, examine the vial under polarized light. Select a crystal devoid of cracks or twinning (ideal size: 0.1 x 0.1 x 0.1 mm).

  • Data Acquisition: Mount the crystal on a goniometer loop using paratone oil and flash-cool to 100 K using a nitrogen cold stream to reduce thermal motion. Expose to an X-ray source (Cu Kα or Mo Kα) and integrate the diffraction spots.

Protocol B: MicroED Grid Preparation and Data Collection

Causality Focus: Achieving electron transparency and mitigating beam damage.

  • Sample Fracturing: Take <1 mg of the raw microcrystalline powder (straight from the flash chromatography fraction). Place it between two clean glass slides and gently rub them together.

    • Why: Electrons have low penetration depth. Crystals must be thinner than ~500 nm to ensure electron transparency and minimize dynamical scattering (where electrons diffract multiple times, skewing intensity data)[4].

  • Grid Application: Dust the fractured powder onto a standard continuous carbon TEM grid. Shake off excess material.

  • Cryo-Plunging: Plunge the grid into liquid nitrogen and transfer it to the cryo-TEM under cryogenic conditions.

    • Why: The high-energy electron beam rapidly destroys organic molecules. Maintaining the sample at cryogenic temperatures (liquid nitrogen) drastically reduces the rate of radiation damage, preserving the high-resolution structural information[4].

  • Continuous Rotation Data Collection: Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage (e.g., from -30° to +30° at 0.5°/sec) while recording the diffraction pattern on a fast direct electron detector.

Advanced Application: Absolute Configuration via MicroED

A historical limitation of MicroED was the inability to easily determine the absolute configuration of chiral molecules, a critical requirement in pharmaceutical development. In SC-XRD, anomalous dispersion of X-rays allows for the calculation of the Flack parameter to assign stereocenters. Electrons do not exhibit significant anomalous scattering for light atoms.

The Solution: Researchers have validated a protocol for absolute configuration determination via MicroED by employing salt formation with chiral counterions[6]. By reacting a chiral polysubstituted pyridine intermediate with an enantiopure acid (e.g., L-tartaric acid or D-malic acid), the resulting diastereomeric microcrystals contain a known chiral reference. The relative stereochemistry determined by MicroED is then used to definitively assign the absolute configuration of the API[6].

Decision Matrix for Drug Development Professionals

When integrating these technologies into a pharmaceutical pipeline, resource allocation is paramount. Use the following logic tree to determine the optimal analytical pathway for your polysubstituted pyridine intermediates.

DecisionTree Start Is the Intermediate Crystalline? Amorphous NMR / Mass Spec / Amorphous Solid Disp. Start->Amorphous No SizeCheck Crystal Size > 10 μm? Start->SizeCheck Yes SCXRD Proceed to SC-XRD (High Resolution, Absolute Config) SizeCheck->SCXRD Yes Screening Can it be recrystallized easily within 48h? SizeCheck->Screening No Screening->SCXRD Yes (Time Permitting) MicroED Proceed to MicroED (Sub-micron, Fast Turnaround) Screening->MicroED No (Powder/Microcrystals)

Decision matrix for selecting SC-XRD vs. MicroED in pharmaceutical pipelines.

Conclusion

For the structural elucidation of polysubstituted pyridine intermediates, SC-XRD remains the most precise tool when large crystals are available. However, in the fast-paced environment of drug discovery, the inability to grow suitable crystals is a severe bottleneck. MicroED circumvents this by providing rapid, high-resolution 3D crystal structures directly from sub-micron powders, fundamentally accelerating the validation of complex MCRs and C–H functionalization methodologies.

References

  • Title: Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Polysubstituted Pyridines from 1,4-Oxazinone Precursors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Source: Chemical Science (PubMed Central) URL: [Link]

  • Title: Microcrystal electron diffraction could advance drug development Source: Drug Target Review URL: [Link]

  • Title: SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL: [Link]

  • Title: Crystal structure determination with SCXRD & MicroED Source: XtalPi URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

[1][2] Executive Summary 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS: 1542143-40-7) is a halogenated heterocyclic intermediate containing an acid-labile methoxymethyl (MOM) protecting group. Disposal Classification:...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine (CAS: 1542143-40-7) is a halogenated heterocyclic intermediate containing an acid-labile methoxymethyl (MOM) protecting group.

Disposal Classification: Halogenated Organic Waste (High Heating Value). Critical Safety Directive: Do NOT mix with acidic waste streams. Acid contact triggers hydrolysis of the MOM group, releasing formaldehyde (carcinogen) and generating gas that can pressurize waste containers.

Chemical Hazard Analysis & Causality

To ensure safe disposal, one must understand the specific molecular risks. This section details the causality behind the protocols.

A. The MOM Group (Methoxymethoxy) Risk

The MOM group (


) is an acetal.[1] Acetals are stable to bases and nucleophiles but are highly labile to acids .
  • Mechanism: Upon contact with Brønsted or Lewis acids, the MOM group hydrolyzes.

  • Byproducts: This reaction releases Formaldehyde (

    
    ) and Methanol.
    
  • Disposal Implication: If this compound is added to a waste drum containing acidic byproducts (e.g., quenched acid chlorides, silica gel with residual acid), it will generate formaldehyde gas. In a sealed drum, this causes dangerous pressure buildup and potential rupture.

B. Halogen Content (Br, Cl)

The pyridine ring contains both Chlorine and Bromine.

  • Environmental Impact: Improper combustion releases Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gases, and potentially brominated dioxins if incinerated at low temperatures.

  • Disposal Implication: Must be segregated into Halogenated Waste streams destined for high-temperature incineration (

    
    ) with caustic scrubbers.
    

Operational Disposal Protocol

Follow this step-by-step workflow to ensure a self-validating safety system.

Step 1: Pre-Disposal Characterization

Before moving material to waste, verify the state of the mixture.

ParameterRequirementAction
pH Check pH

7 (Neutral/Basic)
If acidic, neutralize carefully with aqueous Sodium Bicarbonate (

) before adding to organic waste.
Solvent Composition IdentifiedEnsure carrier solvents are compatible with halogenated streams (e.g., DCM, Chloroform, Ethyl Acetate).
Purity KnownIf the material is a solid residue, dissolve in a minimal amount of compatible solvent (e.g., Dichloromethane) to facilitate transfer.
Step 2: Waste Stream Segregation

Primary Stream: Halogenated Organic Solvents.

  • Container: HDPE (High-Density Polyethylene) or Glass carboy. Avoid metal containers if the waste stream might become corrosive over time.

  • Labeling: Must explicitly state "Halogenated Organic Waste" and list "Pyridine Derivative" and "Formaldehyde Precursor" if quantities are significant (

    
    ).
    
Step 3: The "Acid-Lock" Verification (Self-Validating Step)
  • Protocol: Before pouring the pyridine derivative into a commingled waste drum, use a pH strip on the existing drum contents.

  • Rule: If the drum pH is

    
    , DO NOT ADD . Start a new, neutral halogenated waste container.
    
Step 4: Final Packaging & Pickup
  • Solid Waste: If disposing of silica gel or filter paper contaminated with the substance, double-bag in chemically resistant polyethylene bags. Label as "Solid Debris with Halogenated Organics."

  • Liquid Waste: Fill containers to maximum 90% capacity to allow for thermal expansion. Cap tightly.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for disposing of MOM-protected halogenated pyridines.

DisposalWorkflow Start Waste: 4-Bromo-2-chloro-3- (methoxymethoxy)pyridine CheckState Physical State? Start->CheckState Solid Solid / Silica Debris CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Segregation Select Waste Stream: Halogenated Organics Solid->Segregation Double Bag CheckpH CRITICAL: Check pH Liquid->CheckpH IsAcidic Is Acidic (pH < 7)? CheckpH->IsAcidic Yes CheckpH->Segregation No (Neutral/Basic) Neutralize Neutralize with Sat. NaHCO3 IsAcidic->Neutralize Required Action Warning RISK: MOM Hydrolysis (Formaldehyde Release) IsAcidic->Warning Risk of Gas/Pressure Neutralize->Segregation Final High-Temp Incineration (RCRA Approved) Segregation->Final

Figure 1: Decision matrix highlighting the critical pH check required to prevent MOM-group hydrolysis during disposal.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is a respiratory irritant.

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use a non-acidic absorbent material (e.g., vermiculite, sand, or universal absorbent pads).

    • Note: Do not use clay-based absorbents that may be acidic, as this could trigger slow hydrolysis on the floor surface.

  • Clean: Wipe the area with a soap and water solution (mildly basic is preferred).

  • Disposal: Place all spill debris into a sealed bag, label as "Halogenated Chemical Spill," and arrange for immediate EHS pickup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313360 (Related Structure Logic). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience. (Source for MOM group acid-lability and formaldehyde generation).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

CAS: 1542143-40-7 Formula: C₇H₇BrClNO₂ Class: Halogenated Heterocycle / MOM-Protected Intermediate[1] Executive Safety Directive Status: High-Potency Intermediate / Latent Carcinogen Generator Immediate Action: Treat as...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1542143-40-7 Formula: C₇H₇BrClNO₂ Class: Halogenated Heterocycle / MOM-Protected Intermediate[1]

Executive Safety Directive

Status: High-Potency Intermediate / Latent Carcinogen Generator Immediate Action: Treat as a sensitizing irritant with a latent formaldehyde risk .

While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), this assessment is insufficient for advanced laboratory workflows. As a Senior Application Scientist, I must highlight the Methoxymethoxy (MOM) protecting group at the C3 position.

The Critical Risk: The MOM group is acid-labile. Upon contact with acidic media (e.g., during quenching, workup, or waste consolidation), this molecule hydrolyzes to release Formaldehyde (a known carcinogen) and Methanol . Your PPE and engineering controls must account for both the solid intermediate and the potential generation of formaldehyde gas.

Hazard Architecture & Mechanism[2]

To handle this chemical safely, you must understand the causality of its risks.

Functional UnitHazard MechanismPhysiological Impact
Pyridine Core Lipid solubility allows rapid dermal absorption.Systemic toxicity; potential CNS depression.
Halogens (Br, Cl) High reactivity (electrophilic).Severe skin/eye irritation; potential skin sensitization.
MOM Ether Acid Hydrolysis:

Formaldehyde exposure: Respiratory carcinogen, acute ocular damage.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on single-layer protection. The following system uses a "Barrier & Backup" approach to prevent permeation.

A. Hand Protection Strategy

Recommendation: Double-gloving is mandatory.

  • Inner Layer: Silver Shield / Laminate (EVOH) .

    • Why: Halogenated pyridines can permeate standard nitrile in <15 minutes. Laminate offers >4 hours breakthrough time.

  • Outer Layer: High-Dexterity Nitrile (minimum 5 mil) .

    • Why: Provides grip (laminate is slippery) and protects the expensive inner liner from physical tears.

B. Respiratory & Ocular Protection[2][4][5][6][7][8][9]
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Barrier (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Why AG? To capture potential formaldehyde/acid vapors if hydrolysis occurs.

  • Eyes: Chemical Splash Goggles (ventless or indirect vent). Safety glasses are insufficient due to the risk of irritating dusts.

C. Body Protection[2][6][8]
  • Standard: Lab coat (Nomex/Flame Resistant preferred if using flammable solvents).

  • Supplemental: Tyvek sleeves or apron if handling >5g quantities to prevent sleeve contamination.

Operational Protocols

Phase 1: Weighing & Transfer
  • The Risk: Static charge can disperse the fine powder, leading to inhalation or surface contamination.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun on the weighing boat and spatula before contact.

    • Lay a black conductive mat working surface to visualize white powder spills immediately.

    • Technique: Do not pour. Use a spatula to transfer small amounts. Cap the stock bottle immediately between transfers.

Phase 2: Reaction Setup
  • The Risk: Solubilization increases skin absorption rates.

  • Protocol:

    • Add solvent (e.g., DCM, THF) slowly down the side of the flask to minimize aerosolization.

    • Ensure all ground glass joints are greased or sleeved (PTFE) to prevent seizing, which leads to breakage and exposure.

Phase 3: Quenching & Workup (CRITICAL)
  • The Risk: MOM Hydrolysis. If you use acid (HCl, H₂SO₄) to quench or neutralize, you will generate formaldehyde.

  • Protocol:

    • Preferred Quench: Use Ammonium Chloride (sat. aq.) or water.[3][4][5][6][7][8][9][10] Avoid strong mineral acids unless deprotection is the goal.

    • If Acid is Required: You must assume formaldehyde gas generation. Lower the hood sash completely.

    • Waste Stream: Do not mix this waste with acidic aqueous waste streams in the central disposal drum. This can pressurize the drum with formaldehyde gas.

Emergency Response & Disposal

Spill Management
  • Evacuate the immediate area if the spill is >10g or outside the hood.

  • PPE: Don full-face respirator (OV/AG/P100) and Silver Shield gloves.

  • Neutralization: Cover with a specialized solvent adsorbent (e.g., Solusorb). Do not use paper towels (increases surface area for evaporation).

  • Clean: Wash surface with mild detergent and water. Avoid bleach (can react with amine/pyridine residues).

Waste Disposal[2][4][6]
  • Solid Waste: Label as "Toxic Solid, Organic - Halogenated Pyridine."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Crucial Labeling: Add the note: "Contains MOM-protected intermediate. Potential Formaldehyde Source if Acidified."

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound, specifically highlighting the divergence in safety protocols based on pH conditions.

PPE_Workflow Start Start: Handling 4-Bromo-2-chloro-3-(MOM)pyridine Task_Weigh Task: Weighing / Solid Handling Start->Task_Weigh Task_Reaction Task: Reaction / Solubilization Start->Task_Reaction Task_Quench Task: Quenching / Workup Start->Task_Quench Risk_Dust Risk: Inhalation of Toxic Dust Task_Weigh->Risk_Dust Risk_Skin Risk: Dermal Absorption (High) Task_Reaction->Risk_Skin Check_Acid Is Acid Involved? Task_Quench->Check_Acid Check pH Control_Hood Control: Fume Hood + Anti-Static Risk_Dust->Control_Hood Control_Gloves Control: Double Glove (Laminate + Nitrile) Risk_Skin->Control_Gloves Risk_HCHO Risk: Formaldehyde Gas Release Control_Resp Control: Full Face Resp (OV/AG) or Sash Down Risk_HCHO->Control_Resp Waste_Seg Disposal: Segregate from Acid Waste Control_Resp->Waste_Seg Check_Acid->Risk_Skin No (Neutral/Base) Check_Acid->Risk_HCHO Yes (Hydrolysis)

Caption: Operational workflow emphasizing the critical divergence at the quenching stage where acid contact triggers formaldehyde release, necessitating upgraded respiratory controls.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129981742, 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine. Retrieved from [Link][11]

  • Greene, T. W., & Wuts, P. G. M. (1999).Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). Formaldehyde Standard 1910.1048.[4] Retrieved from [Link]

Sources

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